Ceftriaxone Disodium Salt
Description
Contextualization within Third-Generation Cephalosporin (B10832234) Antibiotic Research
Ceftriaxone (B1232239) Disodium (B8443419) Salt is a member of the third-generation cephalosporins, a class of β-lactam antibiotics that represent a significant advancement in antimicrobial therapy. researchgate.netasianjpr.com As researchers moved from first to third-generation cephalosporins, a general trend of decreasing activity against gram-positive organisms and increasing activity against gram-negative bacilli was observed. researchgate.net Third-generation cephalosporins, including ceftriaxone, are characterized by their broad-spectrum activity against both gram-negative and gram-positive bacteria. researchgate.net However, they are notably more active against gram-negative bacteria and organisms resistant to first and second-generation cephalosporins. researchgate.net
A key feature of third-generation cephalosporins is their enhanced stability against β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics. researchgate.netasianjpr.com This stability allows them to be effective against a wider range of bacteria, including Klebsiella pneumoniae, Haemophilus influenzae, and Escherichia coli. researchgate.netresearchgate.net The mechanism of action for this class of antibiotics involves the inhibition of bacterial cell wall synthesis. researchgate.netwikipedia.org Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis, leading to cell lysis and death. hres.canih.govpatsnap.com
In the landscape of third-generation cephalosporins, ceftriaxone is distinguished by its activity against a wide array of gram-positive and gram-negative bacteria, including Neisseria gonorrhoeae and Pseudomonas aeruginosa. researchgate.net Research has also highlighted its ability to cross the blood-brain barrier, making it a subject of interest for studying central nervous system infections. researchgate.netunesp.br
Evolution of Ceftriaxone Disodium Salt as a Research Compound
Initially developed by Roche in 1978, ceftriaxone quickly became a subject of extensive research due to its favorable pharmacological profile. asianjpr.com Its evolution as a research compound can be traced through the numerous studies investigating its chemical properties, synthesis, and mechanism of action.
The chemical structure of this compound, specifically its disodium salt hemiheptahydrate form, has been a focus of analytical studies. nih.govavantorsciences.com Its unique dioxotriazine ring is believed to contribute to its distinct pharmacokinetic properties. derpharmachemica.com
| Property | Value | Source |
| CAS Number | 104376-79-6 | avantorsciences.comavantorsciences.com |
| Molecular Formula | C₁₈H₁₆N₈Na₂O₇S₃•3.5H₂O | scbt.com |
| Molecular Weight | 661.60 g/mol | scbt.com |
| Appearance | White to light yellow crystalline powder | avantorsciences.com |
| Melting Point | 236 °C | avantorsciences.comavantorsciences.com |
| Solubility | Soluble in DMSO (50 mM) | hellobio.com |
Research into the synthesis of ceftriaxone has been ongoing, with methods evolving to improve yield and purity for research applications. unesp.brmdpi.com The primary mechanism of action, inhibition of bacterial cell wall synthesis, has been well-established through in vitro studies demonstrating its high affinity for specific penicillin-binding proteins (PBPs) in various bacteria. hres.ca For instance, in E. coli, it shows a high affinity for PBPs 1a and 3. hres.ca
The development of analytical methods has been crucial for the advancement of ceftriaxone research. A variety of techniques, including High-Performance Liquid Chromatography (HPLC), UV spectrophotometry, and mass spectrometry, have been developed and validated to quantify ceftriaxone in different biological matrices and pharmaceutical formulations. unesp.brderpharmachemica.commdpi.comnih.gov These methods are essential for pharmacokinetic studies, quality control, and in vitro and in vivo experiments. unesp.brnih.gov
Scope and Significance of this compound in Contemporary Scientific Inquiry
The significance of this compound in modern research extends far beyond its antibacterial properties. While its primary role remains in the study of bacterial infections, its applications have diversified into several other areas of scientific investigation.
One of the most significant areas of emerging research is its neuroprotective effects. hellobio.comfrontiersin.orgnih.gov Studies have shown that ceftriaxone can increase the expression and activity of the glutamate (B1630785) transporter EAAT2, which may help in reducing glutamatergic toxicity in the central nervous system. hellobio.comchemicalbook.comtoku-e.com This has led to investigations into its potential for studying neurodegenerative diseases like Alzheimer's and Parkinson's disease. frontiersin.orgnih.govnih.gov Research in animal models has demonstrated that ceftriaxone can reduce amyloid-beta burden and neuroinflammatory responses. frontiersin.orgnih.gov
Furthermore, ceftriaxone is being explored in the context of drug delivery systems. scielo.brnih.govmdpi.comnih.govinnovareacademics.in Researchers are developing novel formulations, such as nanoparticles and liposomes, to enhance its delivery to specific sites in the body, including the central nervous system. scielo.brnih.govmdpi.comnih.govinnovareacademics.in For example, ceftriaxone-loaded nanostructured lipid carriers have been shown to enhance its biodistribution to the brain in rats. scielo.br
The compound is also a valuable tool in studies on antibacterial potentiation. Research is being conducted on combining ceftriaxone with other agents, such as sulbactam (B1307) and disodium edetate, to overcome antibiotic resistance mechanisms in multidrug-resistant bacteria. nih.govmsjonline.org
The broad scope of research involving this compound underscores its importance as a versatile and valuable compound in contemporary scientific inquiry. Its well-characterized antibacterial activity, coupled with its emerging neuroprotective and other biological effects, ensures its continued relevance in a wide range of research fields.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C18H16N8Na2O7S3 |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
disodium;(6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;/q;2*+1/p-2/b24-8-;;/t9?,15-;;/m1../s1 |
InChI Key |
FDRNWTJTHBSPMW-ZJTMPOFJSA-L |
SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H](C(C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |
Pictograms |
Irritant; Health Hazard |
Synonyms |
Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |
Origin of Product |
United States |
Advanced Synthetic Strategies and Derivatization of Ceftriaxone Disodium Salt
Chemoenzymatic Synthesis and Biocatalytic Routes to Ceftriaxone (B1232239) Disodium (B8443419) Salt
Chemoenzymatic approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis, offering efficient pathways to complex molecules like ceftriaxone. These methods are particularly valuable for establishing stereochemical centers and can offer greener alternatives to purely chemical processes.
Stereochemical Control in Ceftriaxone Disodium Salt Synthesis
Maintaining the correct stereochemistry at the various chiral centers of the ceftriaxone molecule is paramount for its biological activity. The synthesis of ceftriaxone involves the acylation of the 7-amino group of the cephalosporin (B10832234) core. The stereochemistry of the substituents at positions 6 and 7 of the cephem nucleus is crucial.
One of the key challenges is controlling the geometry of the methoxyimino group in the side chain attached at the 7-position. The desired (Z)-isomer is the biologically active form. Synthetic methods often involve the use of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid or its activated derivatives for the acylation of the 7-amino group of the cephalosporin nucleus. google.com The reaction conditions, including the choice of solvent and temperature, are optimized to prevent isomerization to the inactive (E)-isomer. For example, carrying out the acylation at low temperatures, such as -55°C to -30°C, helps to maintain the desired stereochemistry. google.com
Chemical Modifications and Prodrug Design for this compound Research
To overcome certain limitations of ceftriaxone, such as its poor oral bioavailability, researchers have explored various chemical modifications and prodrug strategies. These approaches aim to alter the physicochemical properties of the parent drug to enhance its absorption and distribution.
Rational Design of this compound Derivatives for Enhanced Molecular Interactions
The rational design of new ceftriaxone derivatives focuses on modifying its structure to improve interactions with its molecular target, penicillin-binding proteins (PBPs), and to overcome resistance mechanisms. google.com One approach involves the derivatization of the 2-aminothiazolyl group. researchgate.netuobaghdad.edu.iq For instance, this group can be converted into an amide with chloroacetyl chloride, followed by conjugation with various amines to produce derivatives with potentially extended antimicrobial activity. researchgate.netuobaghdad.edu.iq
Another strategy involves the synthesis of metal complexes of ceftriaxone. mdpi.comresearchgate.netajol.info The coordination of metal ions like Mg(II), Fe(III), Cu(II), and Zn(II) to ceftriaxone can alter its electronic and steric properties, potentially leading to enhanced biological activity. mdpi.comnih.gov These complexes are often characterized by techniques such as FTIR and thermal analysis to confirm the coordination of the metal to the ceftriaxone molecule. mdpi.com
The development of novel phenyltriazole derivatives has also been explored as a strategy to combat resistant strains like MRSA. rsc.org This approach is based on replacing the thiazole (B1198619) core with a 1,2,3-triazole ring, which can lead to enhanced antimicrobial efficacy and improved physicochemical properties. rsc.org
Conjugation of this compound with Biomolecules for Investigative Assays
Conjugation of ceftriaxone to various biomolecules and nanoparticles has been investigated for a range of applications, including targeted delivery and enhanced therapeutic effects.
One area of research involves the formation of ionic complexes with bile acid derivatives to improve oral absorption. frontiersin.org Ceftriaxone, being a dianionic molecule, can form complexes with cationic carriers derived from bile acids, such as cholylethylenediamine (CEA). nih.gov This complexation increases the lipophilicity of ceftriaxone, facilitating its transport across the intestinal membrane. frontiersin.orgnih.gov
Ceftriaxone has also been conjugated to gold nanoparticles (AuNPs). jmb.or.krnih.gov In some approaches, ceftriaxone itself can act as a reducing and stabilizing agent in the synthesis of AuNPs. nih.gov The resulting ceftriaxone-conjugated nanoparticles have shown potential for overcoming bacterial resistance. jmb.or.kr The conjugation is often confirmed by techniques like UV-Vis spectroscopy, FTIR, and transmission electron microscopy (TEM). jmb.or.krnih.gov
Furthermore, ceftriaxone has been loaded onto solid lipid nanoparticles (SLNPs) and magnetic iron oxide nanoparticles (MNPs) to create novel drug delivery systems. nih.govmdpi.com These nanoparticle formulations can offer sustained release profiles and may enhance the oral bioavailability of the drug. nih.govmdpi.com
Solid-Phase and Solution-Phase Methodologies for this compound Synthesis
Both solid-phase and solution-phase synthesis methodologies have been employed in the preparation of ceftriaxone and its derivatives, each offering distinct advantages.
Traditional industrial synthesis of ceftriaxone has largely relied on solution-phase chemistry. google.com These methods typically involve the coupling of a protected 7-aminocephalosporanic acid derivative with an activated side chain in a suitable solvent. google.comasianpubs.org A common route involves the reaction of 7-amino-3-desacetoxy-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl)thio]-3-cephem-4-carboxylic acid with an activated form of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. google.com Various activating agents and reaction conditions have been developed to optimize the yield and purity of the final product. researchgate.netgoogle.comgoogle.com
Solid-phase synthesis offers an alternative approach that can simplify purification and allow for the automation of the synthetic process. A method for the solid-phase synthesis of ceftriaxone sodium has been described where a starting material is attached to a solid support, and subsequent reactions are carried out before cleaving the final product from the resin. google.com This can streamline the synthesis and reduce the need for extensive purification steps.
The table below summarizes some of the key synthetic strategies and the types of derivatives that have been explored in the research of this compound.
| Synthetic Strategy | Key Intermediates/Reagents | Resulting Derivatives/Products | Key Findings |
| Chemoenzymatic Synthesis | 7-ACA, TTZ, D-amino acid oxidase | 7-ACT, Ceftriaxone | Provides a more sustainable and selective route to key precursors. researchgate.netresearchgate.net |
| Rational Drug Design | Chloroacetyl chloride, various amines, metal salts | Amide derivatives, Metal complexes | Derivatives show potential for broadened antimicrobial spectrum. researchgate.netuobaghdad.edu.iqmdpi.com |
| Prodrug Design | Bile acid derivatives (e.g., CEA) | Ionic complexes of Ceftriaxone | Increased lipophilicity and potential for enhanced oral absorption. frontiersin.orgnih.gov |
| Nanoparticle Conjugation | Gold nanoparticles, Solid lipid nanoparticles | Ceftriaxone-conjugated nanoparticles | Potential to overcome bacterial resistance and provide sustained release. jmb.or.krnih.gov |
| Solution-Phase Synthesis | 7-ACT, Activated (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid | Ceftriaxone | Established industrial method with various optimized protocols. google.comasianpubs.org |
| Solid-Phase Synthesis | Resin-bound starting materials | Ceftriaxone | Simplifies purification and allows for potential automation. google.com |
Synthesis and Characterization of this compound Metal Complexes for Research Purposes
The coordination chemistry of this compound has garnered considerable research interest due to the potential of its metal complexes in various scientific fields. ajol.info The synthesis of these complexes typically involves the reaction of this compound with various metal salts in a suitable solvent. asianpubs.org The resulting metal complexes are then subjected to extensive characterization to elucidate their structure, stoichiometry, and physicochemical properties.
The synthesis procedures often involve reacting the sodium salt of ceftriaxone with metal chlorides or nitrates in a specific molar ratio. ajol.infonih.gov For instance, complexes of Gold(III), Platinum(IV), and Ruthenium(III) have been prepared using a 1:2 molar ratio of the metal salt to this compound in methanol. ajol.info Similarly, Magnesium(II), Copper(II), Iron(III), Zinc(II), and Selenium(IV) complexes were synthesized by reacting the respective metal chlorides with ceftriaxone in a 1:1 molar ratio, followed by refluxing for several hours. nih.gov Another approach involved synthesizing binary and mixed-metal complexes; a Chromium(III) complex and five mixed-metal complexes with the general formula [CrM(ceft.)₂Cl(H₂O)₃], where M can be Co(II), Mn(II), Ni(II), Cu(II), or Cd(II), were synthesized using a 1:1:2 molar ratio. ekb.eg The reaction medium can also vary, as demonstrated by the synthesis of a Lead(II) complex in a water-ethanol mixture. researchgate.net
Detailed Research Findings:
The chelation of metal ions with this compound results in the formation of complexes with diverse structural and electronic properties. Spectroscopic and physical data have revealed that ceftriaxone can act as a multidentate ligand, coordinating with metal ions through various donor atoms.
Coordination Modes: Infrared (FTIR) spectroscopy is a primary tool for identifying the binding sites of the ceftriaxone ligand. Shifts in the vibrational frequencies of functional groups, such as the β-lactam carbonyl, the carboxylate group, and the triazine ring, upon complexation indicate their involvement in coordination. ajol.infoasianpubs.org Studies have shown that ceftriaxone can act as a bidentate ligand, coordinating through the oxygen atoms of the triazine and carboxylate moieties in complexes with Au(III), Pt(IV), and Ru(III). ajol.info In other cases, it behaves as a tetradentate ligand, binding through the nitrogen of the amino group and the oxygen atoms from the triazine, β-lactam carbonyl, and carboxylate groups, as seen with Mg(II), Cu(II), Fe(III), Zn(II), and Se(IV). ekb.egnih.gov Some research also suggests a dianionic pentadentate chelation through N₂O₃ donor atoms for complexes with Mn(II), Co(II), Cu(II), Cd(II), and Fe(III). researchgate.net
Stoichiometry and Geometry: The stoichiometry of the complexes is often confirmed through elemental analysis (C, H, N, S) and molar conductance measurements. ajol.info Molar conductance data for Au(III), Pt(IV), and Ru(III) complexes suggested a 1:2 (metal:ligand) stoichiometry and a non-electrolytic nature. ajol.info Based on electronic spectra (UV-Vis) and magnetic susceptibility measurements, the geometry of these complexes is often proposed. For many transition metal complexes, including those with Mg(II), Cu(II), Zn(II), Fe(III), Co, Ni, and Sn, a six-coordinate, distorted octahedral geometry is common. ajol.infoasianpubs.orgnih.govmdpi.com A five-coordinate, distorted square pyramidal geometry was proposed for a Pb(II) complex. researchgate.net
Spectroscopic and Physical Properties:
FTIR Spectroscopy: In the FTIR spectra of metal complexes, shifts in the ν(C=O) bands of the triazine and β-lactam groups to lower wavenumbers compared to the free ligand are indicative of coordination. ajol.info The appearance of new bands in the far-infrared region (400-600 cm⁻¹) is attributed to the formation of metal-oxygen (ν(M-O)) bonds. ajol.infonih.gov
UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry and electronic transitions. The free ceftriaxone ligand typically shows absorption bands due to π-π* transitions. ajol.info Upon complexation, new bands may appear, or existing bands may shift, which can be assigned to d-d electronic transitions or charge-transfer bands, helping to confirm the proposed geometry. asianpubs.orgmdpi.com
¹H NMR Spectroscopy: ¹H NMR spectra are used to compare the chemical shifts of the protons in the free ligand versus the complex, providing further evidence of coordination. ajol.infomdpi.com
Thermal Analysis (TGA): Thermogravimetric analysis helps in understanding the thermal stability of the complexes and confirms the presence of coordinated or hydrated water molecules. ekb.egmdpi.com
Morphological Studies: Techniques like Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) are used to study the surface morphology, shape, and particle size of the synthesized complexes. ajol.infomdpi.com
The following tables summarize the synthetic and characterization data for several reported this compound metal complexes.
Table 1: Synthesis and Properties of Ceftriaxone Metal Complexes
| Metal Ion(s) | Molar Ratio (Metal:Ligand) | Proposed Formula | Proposed Geometry | Coordination Mode | Reference(s) |
|---|---|---|---|---|---|
| Au(III), Pt(IV), Ru(III) | 1:2 | [Au(cef)₂(Cl)(H₂O)], [Pt(cef)₂(Cl)₂], [Ru(cef)₂(Cl)(H₂O)] | Distorted Octahedral | Bidentate (O-triazine, O-carboxylate) | ajol.info |
| Mg(II), Cu(II), Fe(III), Zn(II), Se(IV) | 1:1 | [Mg(CFX)(H₂O)₂]·4H₂O, [Cu(CFX)(H₂O)₂]·3H₂O, [Fe(CFX)(H₂O)(Cl)]·5H₂O, [Zn(CFX)(H₂O)₂]·6H₂O, [Se(CFX)(Cl)₂]·4H₂O | Distorted Octahedral | Tetradentate (N-amino, O-triazine, O-β-lactam, O-carboxylate) | nih.govnih.govmdpi.com |
| Cr(III), M(II) where M=Co, Mn, Ni, Cu, Cd | 1:1:2 (Cr:M:Ligand) | [CrM(ceft.)₂Cl(H₂O)₃] | Octahedral | Tetradentate (N-amino, O-triazine, O-β-lactam, O-carboxylate) | ekb.eg |
| Mn(II), Co(II), Cu(II), Cd(II), Fe(III) | 1:1 | [M(ceftria)], [Fe(ceftria)Cl] | Not specified | Dianionic Pentadentate (N₂O₃) | researchgate.net |
| Pb(II) | 1:1 | [Pb(Ceftria)]·3H₂O | Distorted Square Pyramidal | Pentadentate (N, O of triazine, lactam carbonyl, carboxylate, amine) | researchgate.net |
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Not specified | [M(HL)(OAc)(H₂O)₂] (from Schiff base) | Octahedral | Tridentate (N,N,O from Schiff base ligand) | nih.gov |
Table 2: Key Spectroscopic Data for Ceftriaxone Metal Complexes
| Technique | Observation | Interpretation | Reference(s) |
|---|---|---|---|
| FTIR | Shift of ν(C=O) (triazine) and ν(C=O) (β-lactam) bands to lower frequencies. | Coordination of carbonyl oxygen atoms to the metal ion. | ajol.info |
| FTIR | Shift in symmetric stretching of carboxylate group νs(COO⁻). | Involvement of the carboxylate group in chelation. | researchgate.net |
| FTIR | Appearance of new bands in the 400-678 cm⁻¹ range. | Formation of new Metal-Oxygen (M-O) bonds. | ajol.infonih.gov |
| UV-Vis | Absorption maximum at 250-270 nm in free ligand and complexes. | π→π* transition within the ceftriaxone molecule. | mdpi.com |
| Molar Conductance | Low values (e.g., 15–39 Ω⁻¹·cm²·mol⁻¹). | Indicates the non-electrolytic nature of the synthesized complexes. | ajol.infonih.gov |
Molecular Mechanisms of Action and Target Interactions of Ceftriaxone Disodium Salt
High-Resolution Structural Elucidation of Penicillin-Binding Protein (PBP) Inhibition by Ceftriaxone (B1232239) Disodium (B8443419) Salt
Ceftriaxone Disodium Salt functions by forming a stable, covalent adduct with bacterial Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan cell wall. patsnap.comnih.gov The structural basis of this inhibition has been meticulously detailed through advanced biophysical techniques.
X-ray Crystallography and Cryo-Electron Microscopy of PBP-Ceftriaxone Disodium Salt Complexes
X-ray crystallography has been instrumental in providing high-resolution snapshots of Ceftriaxone covalently bound within the active site of various PBPs. These studies reveal the precise atomic interactions that underpin the drug's inhibitory mechanism. For instance, the crystal structures of PBP2 from ceftriaxone-susceptible (FA19) and ceftriaxone-resistant (H041) strains of Neisseria gonorrhoeae complexed with ceftriaxone have been solved to a resolution of 1.8 Å. researchgate.netmdpi.com These structures show that the β-lactam ring of ceftriaxone is opened by the nucleophilic attack of a catalytic serine residue (e.g., Ser310 in PBP2) in the PBP active site, forming a stable acyl-enzyme intermediate. researchgate.netresearchgate.net This acylation process effectively inactivates the enzyme. drugbank.com
The crystal structure of this compound hemiheptahydrate itself has also been determined, providing foundational data on its solid-state conformation. cambridge.org While cryo-electron microscopy (cryo-EM) is a powerful tool for studying large protein complexes, specific cryo-EM structures focused solely on PBP-Ceftriaxone Disodium Salt complexes are less commonly cited in the provided literature compared to X-ray crystallography data. uni-hamburg.degoogle.com However, the principles of structural elucidation remain focused on defining the conformational state and interaction interfaces of the drug-protein complex.
| PDB ID | Protein | Organism | Resolution (Å) | Reference |
|---|---|---|---|---|
| 6P54 | PBP2FA19-Ceftriaxone | Neisseria gonorrhoeae | 1.8 | researchgate.netmdpi.com |
| 6VBD | PBP2H041-Ceftriaxone | Neisseria gonorrhoeae | 1.8 | researchgate.netmdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Probing PBP-Ceftriaxone Disodium Salt Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the dynamic nature of protein-ligand interactions in solution, complementing the static pictures from crystallography. Solution 19F NMR has been employed to study the dynamics of PBP2 from both ceftriaxone-susceptible and resistant strains of N. gonorrhoeae. nih.gov These studies revealed that PBP2 exists in a dynamic equilibrium between a low-affinity and a high-affinity state, characterized by different conformations of the β3–β4 loop near the active site. nih.gov Mutations in resistant strains shift this equilibrium towards the low-affinity state, thereby hindering the conformational changes required for efficient drug binding and acylation. nih.gov
Similarly, NMR studies on PBP5 from Enterococcus faecium have shown that clinically resistant variants exhibit significantly increased protein dynamics. nih.gov This increased flexibility facilitates the hydrolysis of the acyl-enzyme complex, allowing the enzyme to regenerate and contributing to antibiotic resistance. nih.gov These findings underscore that the efficacy of this compound is not only dependent on static binding affinity but also on the conformational dynamics of the target PBP.
Quantitative Enzymatic Kinetics of this compound Interaction with Bacterial Transpeptidases and Carboxypeptidases
The inhibitory potency of this compound is quantified by its kinetic parameters, such as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). These values measure the concentration of the antibiotic required to achieve a certain level of enzyme inhibition. Ceftriaxone works by binding to and inactivating various PBPs, including transpeptidases, carboxypeptidases, and endopeptidases, which are all involved in cell wall synthesis. nih.govdrugbank.comaksci.com
Determination of Inhibition Constants (Ki) and Half-maximal Inhibitory Concentrations (IC50) for this compound
Kinetic studies have determined the IC50 values of ceftriaxone for specific PBPs in various bacteria. In a penicillin-susceptible strain of Streptococcus pneumoniae, ceftriaxone demonstrated strong binding to PBP 1A and PBP 2X, with IC50 values of 0.02 µg/mL and 0.03 µg/mL, respectively. asm.org However, it did not bind effectively to PBP 2B (IC50 > 1 µg/mL), as PBP 2B is not a primary target for cephalosporins in this organism. asm.org In Escherichia coli, ceftriaxone showed a high affinity for PBPs 1a and 3. hres.ca In contrast, studies on L,D-transpeptidases, an alternative cross-linking enzyme family, show that they are generally poorly inhibited by ceftriaxone. nih.govnih.gov For example, the acyl-enzyme complex formed between ceftriaxone and the E. coli L,D-transpeptidase YcbB is unstable and undergoes slow hydrolysis, which contributes to resistance. nih.gov
| Enzyme | Organism | IC50 (µg/mL) | Reference |
|---|---|---|---|
| PBP 1A | Streptococcus pneumoniae | 0.02 | asm.org |
| PBP 2X | Streptococcus pneumoniae | 0.03 | asm.org |
| PBP 2B | Streptococcus pneumoniae | > 1 | asm.org |
Molecular-Level Disruption of Bacterial Peptidoglycan Biosynthesis by this compound
The bactericidal effect of this compound is a direct consequence of its ability to disrupt the synthesis of peptidoglycan, a critical structural component of the bacterial cell wall. fishersci.comibresco.com This disruption leads to a compromised cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and death. patsnap.comnih.govrpicorp.com
Impact of this compound on Peptidoglycan Cross-Linking Enzymes
The primary molecular target of this compound is the transpeptidase activity of high-molecular-weight PBPs. drugbank.comwikipedia.org These enzymes catalyze the final step in peptidoglycan synthesis: the formation of peptide cross-links between adjacent glycan strands. patsnap.comtoku-e.com This cross-linking provides the necessary strength and rigidity to the cell wall.
Ceftriaxone's structure mimics the D-alanyl-D-alanine moiety of the natural peptide substrate of the transpeptidases. patsnap.comwikipedia.orgresearchgate.net This structural similarity allows it to enter the PBP active site, where the enzyme attacks the strained β-lactam ring as if it were the natural substrate. wikipedia.orgresearchgate.net This reaction results in the formation of a stable, long-lived covalent acyl-enzyme complex, effectively sequestering the enzyme and preventing it from participating in cell wall synthesis. patsnap.commdpi.com By inhibiting these crucial cross-linking enzymes, ceftriaxone blocks the proper assembly of the peptidoglycan network, leading to the production of a defective, weakened cell wall and subsequent bacterial death. nih.govdrugbank.com
Cellular Morphological Changes Induced by this compound in Bacterial Models
The inhibition of cell wall synthesis by this compound leads to distinct and observable changes in bacterial morphology. These alterations are a direct consequence of the compromised structural integrity of the peptidoglycan layer.
Research using scanning electron microscopy has provided detailed insights into these morphological effects. In a study involving Staphylococcus aureus, exposure to sub-inhibitory concentrations of ceftriaxone resulted in significant cellular enlargement when compared to untreated control cells. nih.gov In addition to the increase in size, some bacterial cells were observed to be deformed. nih.gov
Studies on the spirochete Borrelia burgdorferi have also documented profound morphological changes upon exposure to ceftriaxone. asm.org Using dark-field and electron microscopy, researchers observed a time-dependent increase in membrane "blebbing," which is the formation of spherical protrusions from the cell surface. asm.org This was followed by the gradual development of granular and cystic structures. asm.org Even after 96 hours of exposure to ceftriaxone, intact parts of the spirochete could still be seen, often enclosed within these newly formed cysts. asm.org
These findings demonstrate that the primary bactericidal action of ceftriaxone is physically manifested as severe damage to the bacterial cell envelope, leading to characteristic deformities, swelling, and the formation of non-viable structures.
| Bacterial Model | Microscopy Technique | Observed Morphological Changes | Reference |
| Staphylococcus aureus | Scanning Electron Microscopy (SEM) | Significant cell enlargement, presence of deformed cells. | nih.gov |
| Borrelia burgdorferi | Dark-field Microscopy, Transmission Electron Microscopy (TEM) | Increased membrane blebbing, gradual formation of granular and cystic structures. | asm.org |
Mechanisms of Resistance to Ceftriaxone Disodium Salt at the Molecular and Cellular Level
Detailed Characterization of Beta-Lactamase-Mediated Hydrolysis of Ceftriaxone (B1232239) Disodium (B8443419) Salt
The hydrolysis of the β-lactam ring in Ceftriaxone Disodium Salt by beta-lactamase enzymes is a principal mechanism of resistance, rendering the antibiotic inactive. drugbank.comfda.gov These enzymes effectively break the amide bond in the β-lactam ring, a core structural feature essential for the antibacterial activity of Ceftriaxone. wikipedia.org
Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC beta-lactamases are two significant classes of enzymes that can hydrolyze Ceftriaxone. wikipedia.org ESBLs, often derived from mutations in common beta-lactamases like TEM-1 and SHV-1, possess an expanded substrate profile that includes third-generation cephalosporins such as Ceftriaxone. wikipedia.org These mutations typically alter the amino acid configuration around the active site, enhancing the enzyme's ability to accommodate and hydrolyze the bulkier side chains of these advanced cephalosporins. wikipedia.org For instance, ESBLs like CTX-M types are particularly efficient at hydrolyzing cefotaxime (B1668864) and show significant activity against ceftriaxone. wikipedia.org
AmpC beta-lactamases, belonging to Ambler class C, are another group of enzymes that confer resistance to Ceftriaxone. wikipedia.orgasm.org Unlike many ESBLs, AmpC enzymes are typically resistant to inhibition by common beta-lactamase inhibitors. wikipedia.org They can be chromosomally or plasmid-encoded and are found in various Gram-negative bacteria. wikipedia.orgasm.org
The enzymatic kinetics of these beta-lactamases reveal their efficiency in degrading Ceftriaxone. Studies have shown that the catalytic efficiency (Vmax/Km) of some beta-lactamases against Ceftriaxone can be substantial, although it may be lower compared to other beta-lactam antibiotics like penicillin G or cephalexin (B21000) for certain enzymes. iwaponline.com For example, mass spectrometry-based studies have demonstrated the rapid hydrolysis of Ceftriaxone by ESBL-producing bacteria, with degradation detectable within 30 minutes of incubation. nih.govoup.comresearchgate.net
| Beta-Lactamase Type | Ambler Class | Common Examples | Mechanism of Action | Key Characteristics |
|---|---|---|---|---|
| Extended-Spectrum Beta-Lactamases (ESBLs) | A and D | TEM, SHV, CTX-M | Hydrolyze extended-spectrum cephalosporins, including Ceftriaxone. wikipedia.org | Often arise from mutations in parent enzymes, expanding their substrate specificity. wikipedia.org |
| AmpC | C | - | Hydrolyze a broad range of cephalosporins, including cephamycins and Ceftriaxone. wikipedia.org | Typically not inhibited by standard beta-lactamase inhibitors like clavulanic acid. wikipedia.org |
Computational modeling techniques, such as covalent docking and molecular dynamics simulations, have provided valuable insights into the interactions between beta-lactamases and Ceftriaxone at the atomic level. nih.govresearchgate.net These models help to predict the binding affinity and the specific interactions within the enzyme's active site. nih.govresearchgate.net
Simulations have shown that Ceftriaxone can bind to the active site of various beta-lactamases, including TEM-1. nih.gov The predicted binding scores from these computational studies can be compared with those for the natural targets of Ceftriaxone, the Penicillin-Binding Proteins (PBPs), to understand the relative reactivity. nih.gov In some cases, the predicted binding score of Ceftriaxone for a beta-lactamase may be lower than for its target PBPs, suggesting a higher reactivity towards the intended target. nih.gov
These computational approaches allow for a detailed analysis of the molecular interactions, such as hydrogen bonds and hydrophobic interactions, between Ceftriaxone and the amino acid residues in the binding pocket of the beta-lactamase. nih.govresearchgate.net This information is crucial for understanding the molecular basis of enzyme-substrate recognition and catalysis, and can guide the design of new antibiotics or inhibitors that are less susceptible to degradation. researchgate.net
Structural Biology and Enzymatic Kinetics of this compound Degrading Beta-Lactamases (e.g., ESBLs, AmpC)
Molecular Basis of Alterations in Penicillin-Binding Proteins (PBPs) Conferring this compound Resistance
Alterations in the structure of Penicillin-Binding Proteins (PBPs), the primary targets of β-lactam antibiotics, represent a significant mechanism of resistance to this compound. drugbank.comfda.gov These modifications reduce the affinity of the antibiotic for its target, thereby diminishing its inhibitory effect on bacterial cell wall synthesis. nih.govresearchgate.net
Resistance to Ceftriaxone, particularly in pathogens like Neisseria gonorrhoeae and Streptococcus pneumoniae, is frequently associated with specific mutations in the genes encoding PBPs. nih.govoup.comasm.org In N. gonorrhoeae, mosaic alleles of the penA gene, which encodes PBP2, are a primary cause of resistance. These mosaic alleles arise from homologous recombination with DNA from other Neisseria species and can contain numerous mutations. nih.gov For instance, the PBP2 from the highly resistant H041 strain has 61 mutations compared to the susceptible FA19 strain. nih.gov
Key mutations can impact the dynamics of the PBP structure. For example, in PBP2 of N. gonorrhoeae, mutations can alter the conformation of the β3–β4 loop, favoring a low-affinity state for drug binding. nih.gov Studies have shown that mutations can significantly decrease the affinity (increase the dissociation constant, Kd) of PBP2 for Ceftriaxone. nih.gov For example, the wild-type PBP2 from a susceptible strain exhibits a measurable affinity for ceftriaxone, while PBP2 variants from resistant strains show such weak binding that the Kd cannot be accurately determined. nih.gov
In S. pneumoniae, resistance to Ceftriaxone often involves mutations in multiple PBPs, including PBP1a, PBP2b, and PBP2x. oup.comasm.orgasm.org The accumulation of mutations in these PBPs correlates with increasing levels of resistance. oup.com Specific amino acid alterations in PBP2b have been significantly associated with ceftriaxone non-susceptibility. asm.orgasm.org Similarly, altered PBP2a has also been implicated in the development of ceftriaxone resistance in some clinical isolates. researchgate.netnih.gov
| Organism | Altered PBP | Key Mutations/Alterations | Effect on Ceftriaxone Affinity |
|---|---|---|---|
| Neisseria gonorrhoeae | PBP2 | Mosaic alleles with multiple mutations (e.g., in H041 strain). nih.gov Mutations affecting the β3–β4 loop. nih.gov | Significantly reduced affinity, favoring a low-affinity drug-binding state. nih.govnih.gov |
| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x | Accumulation of mutations in all three PBPs. oup.com | Correlates with increased resistance levels. oup.com |
| PBP2b | Specific amino acid substitutions (e.g., A320S, E338T). asm.orgasm.org | Significantly associated with ceftriaxone non-susceptibility. asm.orgasm.org | |
| PBP2a | Altered PBP2A in some clinical isolates. researchgate.netnih.gov | Contributes to reduced susceptibility. researchgate.netnih.gov |
The introduction of modified PBP genes into susceptible laboratory strains allows for the direct assessment of their impact on Ceftriaxone resistance. Population analysis profiles (PAPs) are used to determine the phenotypic expression of resistance by observing the number of bacterial colonies that can grow at increasing concentrations of the antibiotic. nih.gov
In laboratory settings, the transformation of susceptible S. pneumoniae strains with altered pbp genes from resistant isolates has been shown to confer resistance to Ceftriaxone. nih.gov For example, introducing an altered pbp2A gene into a susceptible strain can increase its resistance to levels comparable to the original resistant isolate. nih.gov This demonstrates the direct causal link between the PBP modification and the resistant phenotype.
The expression of resistance due to PBP modifications can sometimes be influenced by other cellular factors. In some bacteria, the full expression of high-level resistance may require not only PBP alterations but also mutations in other non-PBP genes. nih.govoup.com The phenotypic expression of resistance can also be affected by environmental conditions, such as temperature and media composition. asm.org
Identification of PBP Mutations and Their Effect on this compound Affinity
Role of Efflux Pump Systems in this compound Efflux and Resistance
Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including antibiotics like Ceftriaxone, out of the bacterial cell. nih.govnih.gov This mechanism reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby contributing to resistance. drugbank.com Gram-negative bacteria, in particular, utilize multi-component efflux systems that span both the inner and outer membranes. asm.org
Several families of efflux pumps are involved in antibiotic resistance, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), and the resistance-nodulation-division (RND) family. nih.gov The RND family is especially significant in Gram-negative bacteria. nih.gov
A prominent example of an RND efflux pump is the AcrAB-TolC system in Escherichia coli and other Enterobacteriaceae. bmbreports.orgwalshmedicalmedia.com This tripartite system consists of an inner membrane transporter (AcrB), a periplasmic membrane fusion protein (AcrA), and an outer membrane channel (TolC). asm.orgbmbreports.org The AcrAB-TolC pump has a broad substrate specificity and can extrude various drugs, including β-lactams like Ceftriaxone. geneticsmr.org Overexpression of the AcrAB-TolC pump is a known mechanism of multidrug resistance. walshmedicalmedia.com
In other bacteria, such as Acinetobacter baumannii, other RND pumps like the AdeIJK system have been shown to confer resistance to multiple antibiotics, including Ceftriaxone. mdpi.com The expression of these efflux pumps can be regulated by various cellular mechanisms, including two-component systems that sense environmental stimuli. mdpi.com
Studies have shown that inducing mutations in the genes encoding these efflux pumps, such as acrA, acrB, and tolC, can lead to changes in antibiotic susceptibility. geneticsmr.org For instance, a study on E. coli induced with ceftriaxone showed mutations in acrA and tolC, which may contribute to the development of multidrug-resistant strains. geneticsmr.org
| Efflux Pump System | Bacterial Species | Substrates Including Ceftriaxone | Significance in Resistance |
|---|---|---|---|
| AcrAB-TolC | Escherichia coli, Enterobacteriaceae | β-lactams (including Ceftriaxone), fluoroquinolones, macrolides. geneticsmr.org | A major contributor to intrinsic and acquired multidrug resistance. asm.orgbmbreports.org Overexpression leads to decreased susceptibility. walshmedicalmedia.com |
| AdeIJK | Acinetobacter baumannii | β-lactams (including Ceftriaxone), aminoglycosides, fluoroquinolones. mdpi.com | Contributes to multidrug resistance in this opportunistic pathogen. mdpi.com |
Genetic and Transcriptional Regulation of Efflux Pumps Relevant to this compound
The overexpression of multidrug efflux pumps is a significant mechanism contributing to ceftriaxone resistance. This overexpression is tightly controlled by a complex network of genetic and transcriptional regulators that can be activated by antibiotic pressure.
In Gram-negative bacteria, several families of efflux pumps, including the Resistance-Nodulation-Division (RND) family, play a crucial role. frontiersin.org The expression of these pumps is often controlled by mutations in local regulatory genes. frontiersin.org For instance, in Pseudomonas aeruginosa, the MexAB-OprM efflux pump is a primary contributor to resistance against various antibiotics, including cephalosporins. nih.gov Studies have shown a significant association between the overexpression of the mexA and mexB genes and resistance to ceftriaxone. nih.govfrontiersin.org The regulation of the mexAB-oprM operon is complex, involving multiple regulators like MexR, NalD, and ArmR. asm.org
In Neisseria gonorrhoeae, the MtrCDE (Multiple transferable resistance) efflux pump is a key factor in resistance to a range of antimicrobials. researchgate.net The expression of the mtrCDE operon is primarily controlled by two transcriptional regulators: MtrR, a repressor, and MtrA, an activator. researchgate.net Mutations in the mtrR gene or its promoter region can lead to the overexpression of the MtrCDE pump, thereby increasing the efflux of ceftriaxone and elevating resistance levels. frontiersin.orgnih.gov Specifically, a single base pair deletion in the mtrR promoter is known to result in increased efflux of antimicrobials out of the cell. nih.gov
In members of the Enterobacteriaceae family, the AcrAB-TolC efflux pump is a major mechanism of multidrug resistance. frontiersin.orgasm.org Its expression is positively regulated by global transcription factors such as MarA, SoxS, and Rob, as well as by the AraC-type regulator RamA. asm.org Mutations in the ramR gene, which represses ramA, can lead to the overproduction of RamA and consequently the AcrAB-TolC pump. asm.org Two-component systems (TCS), which allow bacteria to sense and respond to environmental stimuli, also play a role. mdpi.com For example, the BaeSR and CpxAR systems can be activated by envelope stress and subsequently upregulate the expression of efflux pumps like MdtABC and AcrD, contributing to resistance against β-lactams. asm.orgmdpi.com
Table 1: Key Transcriptional Regulators and Efflux Pumps in Ceftriaxone Resistance
| Organism | Efflux Pump | Regulator(s) | Regulatory Effect on Pump Expression | Reference(s) |
| Neisseria gonorrhoeae | MtrCDE | MtrR | Negative (Repressor) | researchgate.netnih.gov |
| MtrA | Positive (Activator) | researchgate.net | ||
| Pseudomonas aeruginosa | MexAB-OprM | MexR, NalD, ArmR | Negative (Repressors) | asm.org |
| Enterobacteriaceae | AcrAB-TolC | MarA, SoxS, Rob, RamA, RarA | Positive (Activators) | asm.org |
| RamR | Negative (Represses RamA) | asm.org | ||
| Enterobacteriaceae | MdtABC, AcrD | BaeSR, CpxAR (TCS) | Positive (Activators) | asm.orgmdpi.com |
Structural Analysis of Efflux Pumps and Substrate Specificity for this compound
The efficacy of efflux pumps in expelling antibiotics like ceftriaxone is determined by their structure and the specificity of their substrate-binding sites. The RND family of transporters are the most clinically significant efflux pumps in Gram-negative bacteria. nih.gov These pumps form large, tripartite macromolecular complexes that span the entire bacterial cell envelope, from the inner membrane to the outer membrane. nih.govmicropspbgmu.ru
This complex typically consists of three components:
An RND transporter protein (e.g., AcrB, MexB, MtrD) located in the inner membrane, which recognizes and captures the substrate using proton motive force for energy. nih.govmicropspbgmu.ru
A membrane fusion protein (MFP) (e.g., AcrA, MexA, MtrC) located in the periplasm, which connects the inner membrane transporter to the outer membrane channel. nih.govmicropspbgmu.ru
An outer membrane factor (OMF) (e.g., TolC, OprM, MtrE), which forms a channel through the outer membrane to expel the drug directly into the external environment. nih.govmicropspbgmu.ru
The substrate specificity of these pumps, including their ability to bind and transport ceftriaxone, is largely determined by the RND transporter protein. asm.org For example, AcrB in E. coli has an exceptionally broad substrate specificity, capable of extruding nearly all types of antibacterial agents, detergents, and dyes. asm.org Structural studies of AcrB have revealed a large periplasmic domain containing a substrate-binding pocket. asm.org RND pumps are thought to capture their substrates primarily from the periplasm and the inner leaflet of the inner membrane, preventing the antibiotic from reaching its cytoplasmic target. asm.org
The specificity for different substrates is dictated by the specific amino acid residues within the binding pockets of the transporter protein. nih.gov Site-directed mutagenesis studies on the AcrD pump of Salmonella typhimurium have identified several amino acids in the deep binding pocket and access pocket that are critical for the specific efflux of charged substrates like aminoglycosides and dianionic β-lactams. nih.gov While ceftriaxone is a substrate for many broad-specificity RND pumps like AcrAB-TolC and MexAB-OprM, the precise molecular interactions within the binding pocket that confer this specificity are a subject of ongoing research. frontiersin.orgfrontiersin.org The MexB protein is considered the critical driver of efflux in the MexAB-OprM system. frontiersin.org
Outer Membrane Permeability and Porin Channel Modulation in this compound Resistance
The outer membrane of Gram-negative bacteria serves as a selective barrier, regulating the influx of substances, including antibiotics. mdpi.com Hydrophilic drugs like ceftriaxone rely on water-filled protein channels, known as porins, to diffuse across this membrane and reach their periplasmic targets (penicillin-binding proteins). mdpi.comasm.org Consequently, alterations that reduce the permeability of the outer membrane are a common mechanism of resistance.
Bacteria can develop resistance by reducing the influx of antibiotics through these porin channels. mdpi.commdpi.com This can be achieved in two primary ways:
Reduced Expression or Loss of Porins: A decrease in the number of porin channels, or their complete loss, significantly slows the rate of antibiotic entry into the cell. mdpi.comnih.gov This mechanism is particularly effective when combined with drug efflux, as the reduced influx rate allows the efflux pumps to more effectively maintain a low intracellular drug concentration. asm.org In Klebsiella pneumoniae, the loss of major porins like OmpK35 and OmpK36 is sufficient to confer high-level resistance to third-generation cephalosporins, including ceftriaxone. asm.org
Expression of Modified or More Restrictive Porins: Bacteria can switch to expressing porins with narrower channels or altered electrostatic properties that are less permissive to the passage of specific antibiotics. nih.gov This modulation can be a trade-off, as reduced permeability to antibiotics may also limit the uptake of essential nutrients, potentially imposing a fitness cost on the bacterium. mdpi.com
The modulation of porin expression is often a response to environmental stress, including the presence of antibiotics. mdpi.com Regulatory mutations can lead to the emergence of porin-deficient subpopulations with reduced susceptibility. mdpi.com
Genetic and Proteomic Investigations of Porin Alterations
Genetic and proteomic studies have identified specific alterations in porins that contribute to ceftriaxone resistance across various bacterial species.
In Neisseria gonorrhoeae, resistance to extended-spectrum cephalosporins is associated with mutations in the gene penB, which encodes the major outer membrane porin, PorB1b. frontiersin.orgnih.gov Specific amino acid substitutions at positions G120 and A121 of the PorB protein have been shown to decrease the permeability of the outer membrane to antimicrobials, thereby increasing resistance. nih.gov
Proteomic investigations in other Gram-negative bacteria have also highlighted the role of porin modulation. In Salmonella typhimurium strains resistant to ceftriaxone, the porin OmpW was found to be downregulated. nih.gov Conversely, in Escherichia coli, OmpW has been associated with resistance to ceftriaxone. nih.gov The expression of the major non-specific porins, OmpC and OmpF, is often altered in resistant isolates. mdpi.comnih.gov For example, exposure of S. typhimurium to increasing concentrations of cephalosporins has been shown to select for mutations in regulatory genes like envZ and cpxA, which in turn reduce the expression of OmpC, OmpD, and OmpF porins. mdpi.com
A large-scale genomic study of over 2,700 Klebsiella pneumoniae isolates revealed a widespread loss of functionality in the OmpK35 porin, particularly in clinical strains. asm.org Further experiments confirmed that OmpK35 is the primary channel for the entry of β-lactam antibiotics, and its absence is a major contributor to resistance. asm.org These findings from genetic and proteomic analyses provide a detailed picture of how bacteria remodel their outer membrane proteome to survive antibiotic treatment. asm.orgresearchgate.net
Table 2: Documented Porin Alterations Conferring Ceftriaxone Resistance
| Organism | Porin | Type of Alteration | Method of Investigation | Reference(s) |
| Neisseria gonorrhoeae | PorB1b | Amino acid substitutions (G120, A121) | Genetic Analysis | frontiersin.orgnih.gov |
| Klebsiella pneumoniae | OmpK35 | Loss of function/expression | Genomic/Genetic Analysis | asm.org |
| Salmonella typhimurium | OmpW | Downregulation | Proteomic Analysis | nih.gov |
| Salmonella typhimurium | OmpC, OmpD, OmpF | Reduced expression via regulatory mutations (envZ, cpxA) | Genetic Analysis | mdpi.com |
Pre Clinical Pharmacokinetic and Pharmacodynamic Investigations of Ceftriaxone Disodium Salt in Animal Models and in Vitro Systems
Absorption and Distribution Studies of Ceftriaxone (B1232239) Disodium (B8443419) Salt in Diverse Animal Models (e.g., Rodents, Goats, Calves)
Ceftriaxone disodium salt demonstrates rapid absorption and wide distribution following parenteral administration in several animal species. vetscan.co.in In a study involving Sprague-Dawley rats, ceftriaxone showed rapid absorption with a half-life between 1 and 1.5 hours, with no evidence of accumulation. nih.gov
Pharmacokinetic studies in crossbred cow calves following a single intramuscular injection revealed a peak plasma concentration (Cmax) of 15.34 ± 2.39 μg/mL at a time to peak concentration (Tmax) of 0.25 hours, indicating very rapid absorption from the injection site. srce.hrresearchgate.net The absolute bioavailability after intramuscular administration in calves was determined to be 47.0 ± 5.0%. srce.hrresearchgate.net In goats, the intramuscular bioavailability of ceftriaxone was calculated to be 61.28%. bu.edu.eg Studies in domestic cats also show rapid absorption, with a Tmax of 0.33 hours and a bioavailability of 85.72% after intramuscular administration. researchgate.net
The apparent volume of distribution (Vd), a measure of how widely a drug is distributed in the body, varies across species. In calves, the Vd was 0.44 ± 0.07 L/kg after intravenous administration and 1.16 ± 0.15 L/kg following intramuscular injection, suggesting extensive tissue distribution. srce.hrresearchgate.net Similarly, in cats, the steady-state volume of distribution (Vd(ss)) was found to be 0.57 ± 0.22 L/kg. researchgate.net
Table 1: Pharmacokinetic Parameters of Ceftriaxone in Various Animal Models
| Animal Model | Route | Cmax (μg/mL) | Tmax (h) | Elimination Half-Life (t½) (h) | Bioavailability (%) | Source(s) |
|---|---|---|---|---|---|---|
| Cow Calves | IM | 15.34 ± 2.39 | 0.25 | 5.02 ± 0.51 | 47.0 ± 5.0 | srce.hrresearchgate.net |
| Goats | IM | - | - | 2.03 ± 0.09 | 61.28 | bu.edu.egcabidigitallibrary.org |
| Cats | IM | 54.40 ± 12.92 | 0.33 ± 0.07 | 1.73 ± 0.23 | 85.72 ± 14.74 | researchgate.net |
| Cats | SC | 42.35 ± 17.62 | 1.27 ± 0.95 | - | 118.28 ± 39.17 | researchgate.net |
| Pigs | IM | 25.92 ± 1.05 | 0.5 | 3.94 ± 1.31 | 149.50 ± 0.24 | cabidigitallibrary.org |
| Rats | SC | - | - | 1 - 1.5 | - | nih.gov |
Data presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; t½: Elimination half-life; IM: Intramuscular; SC: Subcutaneous.
Tissue Penetration and Organ-Specific Distribution of this compound
Ceftriaxone demonstrates excellent penetration into a wide array of tissues and body fluids. vetscan.co.inroche.com Concentrations significantly above the minimal inhibitory concentrations for many pathogens can be detected in over 60 tissues, including the lung, heart, tonsils, middle ear mucosa, and bone. roche.commedsafe.govt.nz
Studies have quantified its distribution in the biliary system. Following a 1 g intravenous dose, average ceftriaxone concentrations measured 1 to 3 hours later were 581 mcg/mL in gallbladder bile, 788 mcg/mL in common duct bile, and 898 mcg/mL in cystic duct bile. fda.govpfizer.com The concentration in the gallbladder wall tissue was 78.2 mcg/g. fda.govpfizer.compfizer.com Ceftriaxone also crosses the blood-brain barrier, achieving therapeutic concentrations in the central nervous system. nih.gov It also crosses the placental barrier. pfizer.comwho.inthres.ca
Table 2: Ceftriaxone Concentration in Biliary Tissues (1-3 hours post-IV dose)
| Tissue | Average Concentration | Source(s) |
|---|---|---|
| Gallbladder Bile | 581 mcg/mL | fda.govpfizer.com |
| Common Duct Bile | 788 mcg/mL | fda.govpfizer.com |
| Cystic Duct Bile | 898 mcg/mL | fda.govpfizer.com |
| Gallbladder Wall | 78.2 mcg/g | fda.govpfizer.compfizer.com |
| Concurrent Plasma | 62.1 mcg/mL | fda.govpfizer.com |
Metabolism and Biotransformation Pathways of this compound In Vitro and in Animal Liver Microsomes
Ceftriaxone is not systemically metabolized. who.int The majority of the drug is eliminated from the body in its unchanged, active form. nih.govwikipedia.org While liver microsomes, which contain a high concentration of cytochrome P450 enzymes, are a standard in vitro tool for studying the phase I metabolism of many drugs unl.eduresearchgate.netthermofisher.com, this system is not the primary pathway for ceftriaxone biotransformation. Any biotransformation that does occur happens in the gut, where intestinal flora convert the portion of the drug excreted in the bile into inactive metabolites. who.intwikipedia.org
Identification and Quantification of this compound Metabolites
Systemic metabolites of ceftriaxone are not a significant feature of its pharmacokinetic profile. The portion of the drug that is secreted into the bile is eventually found in the feces as microbiologically inactive compounds resulting from the action of gut flora. fda.govpfizer.comnih.govwho.int Studies using LC-MS have shown cleavage of the beta-lactam ring, which results in a complete loss of antibiotic activity. fass.se
Excretion Routes and Clearance Mechanisms of this compound in Animal Models
Ceftriaxone is eliminated from the body through a dual excretion pathway involving both the renal and biliary systems. fda.govnih.gov Between 33% and 67% of an administered dose is excreted as unchanged drug in the urine. fda.govpfizer.compfizer.com The remainder is secreted into the bile and ultimately eliminated in the feces. fda.govpfizer.compfizer.com
This dual mechanism provides a compensatory function. In cases of renal impairment, biliary elimination increases, and conversely, if liver function is impaired, renal elimination increases. arpimed.am In functionally anephric patients with normal liver function, only minor increases in the biological half-life are observed due to this compensatory increase in non-renal clearance. nih.gov
Biliary and Renal Clearance Kinetics of this compound
The clearance of ceftriaxone is managed by both renal and biliary routes. Total plasma clearance of the drug (both bound and unbound) is between 10-22 ml/min, while renal clearance accounts for 5-12 ml/min. who.int The primary mechanism for renal excretion is glomerular filtration. who.intarpimed.am
In calves, the total body clearance (Cl(B)) was 3.15 ± 0.41 mL/min/kg after intravenous administration and 2.71 ± 0.29 mL/min/kg after intramuscular administration. srce.hr In domestic cats, the plasma clearance was found to be 0.37 ± 0.13 L/h.kg. researchgate.net The elimination half-life in adult animals is relatively long compared to other cephalosporins, with values of approximately 5.02 hours in calves, 1.73 hours in cats, and 1 to 1.5 hours in rats. nih.govresearchgate.netresearchgate.net
Table 4: Excretion of Ceftriaxone
| Parameter | Finding | Source(s) |
|---|---|---|
| Route of Excretion | Dual: Renal and Biliary | fda.govnih.gov |
| % Excreted in Urine (unchanged) | 33 - 67% | fda.govpfizer.compfizer.com |
| % Excreted in Bile/Feces | 40 - 50% (as inactive compounds) | who.intwikipedia.org |
| Renal Clearance Mechanism | Primarily Glomerular Filtration | who.intarpimed.am |
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for this compound in Pre-clinical Settings
The relationship between the pharmacokinetic (PK) and pharmacodynamic (PD) properties of an antibiotic is crucial for predicting its efficacy. For ceftriaxone, a time-dependent antibiotic, the primary PK/PD index correlated with bacteriological success is the percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC). who.intmdpi.com Preclinical studies in animal models and in vitro systems are fundamental in establishing these parameters and guiding dose selection for clinical trials. nih.gov
Pharmacokinetic/pharmacodynamic analysis is a quantitative approach that integrates the time course of drug concentrations (pharmacokinetics) with its antimicrobial effect (pharmacodynamics). nih.gov The minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium in vitro, is a key pharmacodynamic parameter. nih.govnih.gov In preclinical PK/PD studies, various dosing regimens are tested in animal models, and the resulting drug exposure is correlated with the reduction in bacterial load, typically measured in colony-forming units (CFU), at the site of infection. nih.gov The murine neutropenic thigh and lung infection models are commonly used for these investigations to minimize the influence of the host immune system. nih.gov
Establishment of In Vitro Time-Kill Curves and Minimum Inhibitory Concentrations (MICs) for this compound
In vitro studies are essential for determining the baseline activity of this compound against various bacterial pathogens. These studies typically involve the determination of Minimum Inhibitory Concentrations (MICs) and the generation of time-kill curves.
The MIC is a fundamental measure of an antibiotic's potency and is determined through standardized methods like broth microdilution or agar (B569324) dilution. nih.govadvancedresearchpublications.com The MIC value itself helps to classify a bacterial strain as susceptible, intermediate, or resistant to a particular antibiotic, based on established clinical breakpoints. nih.goveuropa.eu For ceftriaxone, MIC values vary depending on the bacterial species. For instance, against Neisseria gonorrhoeae, a highly susceptible strain (DOGK18) was used to generate time-kill curves with ceftriaxone concentrations ranging up to 16 times the MIC. biorxiv.org In a study investigating enteric fever, the MIC50 and MIC90 for Salmonella typhi and Salmonella paratyphi A were found to be 0.125 µg/ml and 0.25 µg/ml, respectively. advancedresearchpublications.com Another study reported MICs for Staphylococcus aureus strains ranging from 4 to 16 μg/ml. nih.gov
Time-kill curve analysis provides a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic over time. biorxiv.orgnih.gov These experiments involve exposing a standardized inoculum of bacteria to various concentrations of the antibiotic and measuring the number of viable bacteria at different time points. nih.gov For ceftriaxone against N. gonorrhoeae, time-kill curves showed that the drug exhibited a delayed but rapid bactericidal effect after an initial period of little activity. biorxiv.org In studies with S. aureus, time-kill curves were used to assess the synergistic activity of ceftriaxone in combination with gentamicin (B1671437). nih.gov The combination was considered synergistic if it resulted in a ≥2 log10 decrease in CFU/ml compared to the most active single agent after 24 hours. nih.gov
The presence of serum proteins can influence the in vitro activity of highly protein-bound drugs like ceftriaxone. Studies have shown that the antimicrobial activity of ceftriaxone can be reduced in the presence of human serum albumin (HSA). nih.gov This is because only the unbound (free) fraction of the drug is microbiologically active. nih.govnih.gov Therefore, it is important to consider protein binding when interpreting in vitro susceptibility data and extrapolating it to in vivo efficacy. nih.gov
Interactive Data Table: In Vitro MICs of this compound Against Various Bacteria
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | - | - | - | nih.gov |
| Streptococcus pneumoniae | ATCC 6303 | - | - | - | nih.gov |
| Staphylococcus aureus | 5 strains | 4 - 16 | - | - | nih.gov |
| Salmonella typhi | 164 isolates | - | 0.125 | 8 | advancedresearchpublications.com |
| Salmonella paratyphi A | 64 isolates | - | 0.125 | 4 | advancedresearchpublications.com |
| Neisseria gonorrhoeae | DOGK18 | - | - | - | biorxiv.org |
| Gram-negative bacteria (clinical isolates from cats) | - | 0.0039 - >8 | 0.2 | - | researchgate.net |
| Gram-positive bacteria (clinical isolates from cats) | - | 0.5 - 4 | - | - | researchgate.net |
Correlation of this compound Exposure with Pharmacodynamic Outcomes in Animal Studies
Animal models of infection are indispensable for correlating the pharmacokinetic profile of this compound with its in vivo efficacy. These studies allow for the determination of the PK/PD targets required for a successful therapeutic outcome.
In a murine genital tract infection model with Neisseria gonorrhoeae, the efficacy of ceftriaxone was directly linked to the time the free drug concentration remained above the MIC (fT>MIC). asm.org Against a susceptible strain, a single 5 mg/kg dose of ceftriaxone, which corresponded to a predicted fT>MIC of 23.6 hours, resulted in 100% clearance of the infection within 48 hours. asm.org However, against a resistant strain with a higher MIC, a single dose was ineffective. asm.org Achieving a therapeutic effect against the resistant strain required a fractionated dosing regimen designed to maintain the fT>MIC for a sufficient duration. asm.org
A study in a rat model of sepsis induced by cecal ligation and puncture (CLP) investigated the impact of sepsis on the pharmacokinetics and pharmacodynamics of ceftriaxone. nih.govresearchgate.net In septic rats, plasma concentrations of ceftriaxone were higher compared to sham-operated rats. nih.govresearchgate.net Monte Carlo simulations were used to predict the probability of target attainment (PTA) for different MIC values. nih.gov These simulations are valuable tools for optimizing dosing regimens in various physiological and pathological states. nih.gov
The blood-brain barrier presents a unique challenge for treating central nervous system infections. Studies have shown that ceftriaxone can penetrate the cerebrospinal fluid (CSF), and its penetration is enhanced in the presence of meningeal inflammation. mdpi.com Despite high protein binding in serum, the protein binding of ceftriaxone in the CSF is significantly lower, which may be due to the saturation of binding sites at higher doses. mdpi.com The ratio of the area under the concentration-time curve (AUC) in the CSF to the AUC in serum is an important parameter for assessing CNS penetration. mdpi.com
Pharmacokinetic studies in various animal species, including cats and dogs, have been conducted to determine key parameters such as half-life, volume of distribution, and clearance. researchgate.netresearchgate.net In cats, the elimination half-life of ceftriaxone was approximately 1.73 hours. researchgate.net In dogs, the half-life was found to be 0.83 hours. researchgate.net These species-specific data are crucial for veterinary applications and can also provide comparative insights relevant to human pharmacology.
Interactive Data Table: Preclinical Pharmacokinetic/Pharmacodynamic Findings for this compound
| Animal Model | Infection Model | Key Finding | Reference |
| Mouse | Genital tract infection with N. gonorrhoeae | A single 5 mg/kg dose (fT>MIC of 23.6h) led to 100% clearance of susceptible strains. | asm.org |
| Rat | Sepsis (cecal ligation and puncture) | Sepsis altered ceftriaxone PK, with higher plasma concentrations in septic rats. | nih.govresearchgate.net |
| Cat | - | Elimination half-life was 1.73 hours after intravenous administration. | researchgate.net |
| Dog | - | Elimination half-life was 0.83 hours after intravenous administration. | researchgate.net |
| Rabbit | Staphylococcal endocarditis | Combination with gentamicin showed synergistic and bactericidal activity. | nih.gov |
Advanced Analytical and Spectroscopic Methodologies for Ceftriaxone Disodium Salt Research
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Ceftriaxone (B1232239) Disodium (B8443419) Salt Analysis
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques for the analysis of Ceftriaxone Disodium Salt. nih.gov These methods offer high resolution and sensitivity for separating ceftriaxone from impurities and other compounds in various matrices. nih.govmdpi.com UPLC, utilizing smaller particle size columns (typically under 2 µm), provides faster analysis times and improved separation efficiency compared to traditional HPLC. rsc.orgmdpi.com
Reversed-phase chromatography is the most common mode of separation, typically employing a C18 stationary phase. wellcomeopenresearch.orgnih.gov The selection of mobile phase composition, including the type of organic modifier (e.g., acetonitrile (B52724) or methanol), buffer, and pH, is critical for achieving optimal separation. wellcomeopenresearch.orgnih.gov Detection is most frequently performed using an ultraviolet (UV) detector, with wavelengths typically set between 230 nm and 260 nm. wellcomeopenresearch.orgnih.govmdpi.com The development of UPLC methods has allowed for the comprehensive measurement of impurities in ceftriaxone, offering significant improvements in selectivity and reducing run times to around 10 minutes. rsc.orgresearchgate.net
Method Development and Validation for Purity and Content Determination of this compound in Research Samples
The development of a robust and reliable analytical method is fundamental for determining the purity and content of this compound. Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. wellcomeopenresearch.orgmdpi.com
Validation encompasses several key parameters:
Linearity: The method demonstrates a linear relationship between the concentration of ceftriaxone and the detector response, typically with a correlation coefficient (r²) of 0.999 or greater. mdpi.comnih.gov
Accuracy: Assessed through recovery studies, accuracy measures the closeness of the experimental value to the true value. For ceftriaxone, recovery values are generally expected to be within 98-102%. mdpi.com
Precision: This parameter evaluates the method's reproducibility through intra-day and inter-day analysis. The relative standard deviation (RSD) for precision studies is typically required to be less than 2%. mdpi.comeijppr.com
Specificity: The method's ability to exclusively measure the analyte of interest in the presence of other components, such as impurities or degradation products, is confirmed through forced degradation studies. mdpi.comeijppr.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For ceftriaxone, reported LOD and LOQ values can be as low as 0.05 µg/mL and 0.17 µg/mL, respectively, demonstrating high sensitivity. nih.gov
Forced degradation studies are a critical part of validation, exposing ceftriaxone to stress conditions such as acid, base, oxidation, heat, and light to ensure that all potential degradation products are separated from the main ceftriaxone peak. rsc.org
Table 1: Examples of HPLC/UPLC Methods for Ceftriaxone Analysis
| Technique | Stationary Phase | Mobile Phase | Flow Rate | Detection (λ) | Retention Time (min) | Reference |
|---|---|---|---|---|---|---|
| RP-HPLC | Promosil C-18 (250 mm, 4.6 mm, 5µm) | Buffer:Methanol (90:10 v/v), pH 6.8 | 1.0 mL/min | 260 nm | 7.111 | wellcomeopenresearch.org |
| RP-HPLC | Xterra C18 (150mm, 4.6 mm, 5µm) | Disodium hydrogen phosphate (B84403) buffer:Acetonitrile (65:35), pH 4.3 | 1.0 mL/min | 242 nm | 2.6 | researchgate.net |
| RP-HPLC | Kromasil 100-5 C18 (250 x 4.6 mm, 5 µm) | 1.5 mM KH₂PO₄ (pH 4.5) with 0.0125% triethylamine:Methanol (70:30, v/v) | 1.0 mL/min | 247 nm | ~6.0 | nih.gov |
| UHPLC | Acquity UPLC BEH C18 (100 × 2.1 mm, 1.7 µm) | Gradient elution with phosphate/citrate buffers and acetonitrile | 0.3 mL/min | 230 nm | 2.83 | scirp.org |
Chiral Separation Techniques for this compound Enantiomers
Ceftriaxone is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. science.gov While often marketed as a mixture, different enantiomers can have distinct pharmacological and toxicological profiles. science.gov Therefore, the separation and analysis of individual enantiomers are important. Chiral chromatography is the primary method for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between the enantiomers. mdpi.comeijppr.com
Several types of CSPs have been developed for separating chiral pharmaceuticals:
Polysaccharide-based CSPs: These are the most widely used and are based on derivatives of cellulose (B213188) or amylose. They offer broad applicability for a diverse range of compounds. eijppr.com
Macrocyclic Antibiotic-based CSPs: Stationary phases based on antibiotics like vancomycin (B549263) or teicoplanin have proven effective for resolving various racemates. Their complex structures provide multiple interaction sites (e.g., hydrophobic pockets, hydrogen bonding sites) that facilitate chiral recognition. science.gov
Pirkle-type (brush-type) CSPs: These consist of small chiral molecules covalently bonded to a support like silica (B1680970) gel and are valuable for mechanistic studies of chiral recognition. mdpi.com
Ligand Exchange Chromatography: This technique uses a chiral ligand, often an amino acid, complexed with a metal ion on the stationary phase to separate enantiomers that can act as ligands. eijppr.com
While specific, detailed applications for the chiral HPLC separation of ceftriaxone enantiomers are not as widely published as for other cephalosporins, the principles and stationary phases described are applicable. For instance, capillary electrophoresis has been used for the simultaneous enantiomeric separation of ceftriaxone and ceftazidime (B193861) using β-cyclodextrin as a chiral additive. ingentaconnect.com Additionally, novel CSPs based on modified β-cyclodextrin have been developed for the separation of chiral drugs, including ceftriaxone. patsnap.com
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications in this compound Research
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for ceftriaxone research due to its exceptional sensitivity and specificity. mdpi.comnih.gov This technique is widely used for the quantitative determination of ceftriaxone in complex biological matrices such as human plasma. researchgate.netnih.gov The use of MS detection overcomes the limitations of less sensitive UV detection, allowing for lower detection limits and the use of smaller sample volumes. nih.gov
In a typical LC-MS/MS method, ceftriaxone is first separated chromatographically and then introduced into the mass spectrometer. Electrospray ionization (ESI) in positive ion mode is commonly used. wellcomeopenresearch.orgnih.gov Quantification is achieved using selected reaction monitoring (SRM), where a specific precursor ion (the molecular ion of ceftriaxone, m/z 555.0) is selected and fragmented, and a resulting characteristic product ion (e.g., m/z 396.1) is monitored. nih.govyakhak.org This highly specific detection method minimizes interference from other components in the sample matrix.
LC-MS/MS for Metabolite Identification and Quantification of this compound
While ceftriaxone is primarily eliminated unchanged, a small portion can be metabolized in the body. The same LC-MS/MS methodologies used for quantifying the parent drug are essential for identifying and quantifying these metabolites. The high sensitivity of MS allows for the detection of low-level metabolites that might otherwise be missed.
The process involves a protein precipitation step to clean up the biological sample (e.g., plasma), followed by LC-MS/MS analysis. wellcomeopenresearch.orgnih.gov By monitoring for predicted metabolite masses or searching for unknown related compounds, researchers can identify metabolic pathways. For quantification, stable isotope-labeled internal standards are often employed to ensure the highest accuracy and precision. Although much of the published literature focuses on quantifying the parent drug, the developed methods are directly applicable to pharmacokinetic studies involving ceftriaxone's metabolites. wellcomeopenresearch.orgnih.gov
High-Resolution Mass Spectrometry for Structural Elucidation of this compound and its Degradants
High-Resolution Mass Spectrometry (HRMS), using instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, is indispensable for the structural elucidation of unknown compounds, such as degradation products. scirp.orgnih.gov HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of the elemental composition of a molecule or its fragments. currenta.de
When ceftriaxone is subjected to forced degradation (e.g., hydrolysis or photolysis), a complex mixture of products can be formed. researchgate.net By analyzing this mixture with a technique like UHPLC-LTQ Orbitrap MS, researchers can separate the degradants and obtain their high-resolution mass spectra. researchgate.net The accurate mass of the molecular ion of a degradant is used to propose its molecular formula. Further structural information is obtained through tandem mass spectrometry (MS/MS), where the degradant ion is fragmented, and the accurate masses of the resulting fragment ions are measured. currenta.de By piecing together this fragmentation pattern, a definitive chemical structure for the degradation product can be proposed. scirp.orgcurrenta.de This approach was used to identify degradation products of ceftriaxone formed during hydrolysis and photocatalysis. researchgate.netuinjkt.ac.id
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural and conformational analysis of molecules like this compound. researchgate.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, allowing for unambiguous structure verification.
¹H NMR spectra of ceftriaxone show characteristic signals for its various protons, such as those on the thiazine (B8601807) ring (~3.37 ppm), the N-CH₃ group of the triazine ring (~3.49 ppm), the methoxy (B1213986) group (=N-O-CH₃, ~3.89 ppm), the β-lactam ring (~5.07 ppm), and the thiazole (B1198619) ring (~6.91 ppm). nih.gov NMR is also a powerful tool for distinguishing between the Z and E geometric isomers of ceftriaxone. tsijournals.com The Z-isomer is the therapeutically active form, and the inactive E-isomer can be present as a process-related impurity or degradation product. There is a discernible chemical shift difference between the isomers in both ¹H and ¹³C NMR spectra, which can be used for quantitative determination of the unwanted E-isomer. tsijournals.com
Beyond primary structure elucidation, NMR is used to study the three-dimensional conformation of ceftriaxone in solution. nih.govresearchgate.net In silico studies combined with experimental data have been used to analyze ceftriaxone-induced conformational changes in biological targets. researchgate.net Solution NMR studies have also been used to investigate the conformational dynamics of proteins that bind to ceftriaxone, revealing that the molecule's flexibility can be crucial for its biological interactions. nih.gov
1H, 13C, and 2D NMR for Elucidating the Chemical Environment of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed chemical structure of this compound. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides precise information about the molecular framework and the electronic environment of each atom.
In studies involving the formation of ceftriaxone metal complexes, ¹H NMR spectroscopy serves as a critical tool for confirming the coordination between the ceftriaxone ligand and metal ions. nih.gov Upward shifts in the field of the reading signals for the ceftriaxone protons upon complexation provide definitive evidence of this interaction. nih.gov For instance, the coordination of ceftriaxone with metal ions like Mg(II), Zn(II), and Se(VI) has been confirmed through such shifts observed in their respective ¹H NMR spectra. nih.gov
Saturation Transfer Difference (STD) NMR is a powerful 2D technique used to identify which parts of a ligand are in close contact with a receptor protein. In a study of ceftriaxone's interaction with fucosyltransferase 2 (FUT2), STD-NMR revealed specific binding epitopes. plos.org The triazine ring protons showed the most significant saturation transfer (100%), indicating a very close interaction with the protein. plos.org Other parts of the molecule, like the thiazole ring and the methyl group, also showed notable, albeit lower, saturation, confirming their involvement in the binding. plos.org
Table 1: Key ¹H NMR Signals and Binding Epitopes of this compound in Interaction with FUT2 This table is interactive. Click on the headers to sort.
| Proton Group | Saturation Transfer (%) | Inference |
|---|---|---|
| Triazine Ring Protons | 100 | Closest contact with the receptor protein. plos.org |
| Thiazole Ring (H-5'') | 74 | In close proximity to the receptor protein. plos.org |
| H-2 and Methyl Group (C-3') | 42 | Involved in the binding interaction. plos.org |
Ligand-Protein Interaction Studies Involving this compound via NMR
Understanding the interaction between drugs and plasma proteins like human serum albumin (HSA) is fundamental in pharmacology. NMR spectroscopy, particularly Saturation Transfer Difference (STD) NMR, is instrumental in mapping these interactions at a molecular level. researchgate.net
STD-NMR has been successfully employed to study the binding of ceftriaxone to the protein fucosyltransferase 2 (FUT2). plos.org By comparing the standard ¹H-NMR spectrum with the STD-NMR difference spectrum, researchers can identify the specific protons of the ceftriaxone molecule that are in direct contact with the protein. plos.org This "epitope mapping" revealed that the triazine ring of ceftriaxone is a primary site of interaction. plos.org While not strictly an NMR technique, fluorescence spectroscopy has also been used to investigate the binding of ceftriaxone to human and bovine serum albumin (HSA and BSA), determining binding constants and showing that the interaction is spontaneous and mediated by forces like hydrogen bonding. researchgate.netnih.gov These spectroscopic studies collectively indicate that ceftriaxone binds reversibly to serum albumin, which can influence its distribution and availability. researchgate.netacademicjournals.org
Vibrational Spectroscopy (IR, Raman) and UV-Visible (UV-Vis) Spectroscopy for this compound Characterization
Vibrational and electronic spectroscopy techniques provide characteristic "fingerprints" of this compound, allowing for its identification and characterization.
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule's functional groups. The IR and Raman spectra of ceftriaxone show characteristic bands corresponding to its key structural components. asianpubs.org For example, strong bands in the region of 1608-1649 cm⁻¹ are assigned to C=C and C=N stretching vibrations within the aromatic rings. asianpubs.org The presence of the β-lactam ring, a critical feature of cephalosporins, is also confirmed by its characteristic vibrational frequencies. nih.gov The carboxylate group (COO⁻) vibration is prominently observed in Raman spectra, often around 1356-1366 cm⁻¹. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light by the molecule. The UV-Vis spectrum of ceftriaxone in aqueous solution typically exhibits two main absorption maxima (λ_max). One maximum is found at approximately 241 nm, with another significant peak occurring around 274 nm. derpharmachemica.comderpharmachemica.comresearchgate.net These absorption bands are attributed to electronic transitions within the cephalosporin (B10832234) ring system and the triazine dione (B5365651) moiety. researchgate.net
Table 2: Characteristic Spectroscopic Data for this compound This table is interactive. Click on the headers to sort.
| Spectroscopic Technique | Wavelength/Wavenumber | Assignment | Reference |
|---|---|---|---|
| UV-Vis | ~241 nm | λ_max (Cephalosporin/Triazine) | derpharmachemica.comderpharmachemica.com |
| UV-Vis | ~274 nm | λ_max (Cephalosporin/Triazine) | researchgate.net |
| IR | 1608-1649 cm⁻¹ | C=C and C=N stretching | asianpubs.org |
| IR | 1501-1536 cm⁻¹ | C=C and C=N stretching | asianpubs.org |
| Raman / SERS | ~1356 cm⁻¹ | Carboxylate (COO⁻) mode | mdpi.com |
| Raman / SERS | 674-719 cm⁻¹ | C-S stretch | mdpi.com |
Spectroscopic Fingerprinting and Quantitative Analysis of this compound in Experimental Systems
The unique spectral features of this compound are utilized for both its identification (fingerprinting) and quantification in various experimental settings, including pharmaceutical formulations and biological fluids.
UV-Vis Spectrophotometry is a widely used method for the quantitative determination of ceftriaxone. The method is based on the Beer-Lambert law, which relates absorbance to concentration. For quantification, a specific wavelength, such as 241 nm or 274 nm, is selected where ceftriaxone absorbs strongly. derpharmachemica.comresearchgate.net This technique has been validated according to ICH guidelines and proven to be simple, accurate, and linear over specific concentration ranges (e.g., 2 to 18 µg/mL or 16-48 mg/mL). derpharmachemica.comresearchgate.net The method has been successfully applied to determine the amount of ceftriaxone loaded into nanoparticle formulations and polymeric microneedles. derpharmachemica.comresearchgate.net
Surface-Enhanced Raman Spectroscopy (SERS) offers a highly sensitive alternative for detection, particularly in complex biological matrices like blood plasma. mdpi.com By adsorbing the ceftriaxone molecules onto a nanostructured metal surface (typically silver or gold), the Raman signal is dramatically amplified. This allows for the detection of ceftriaxone at much lower concentrations than conventional Raman spectroscopy. mdpi.com Studies have shown that ceftriaxone can be detected down to 20 µg/mL in precipitated blood plasma, demonstrating the power of SERS for therapeutic drug monitoring. mdpi.com The characteristic Raman peak for the carboxylate group at 1356 cm⁻¹ is often used for quantification. mdpi.com
Table 3: Summary of Quantitative Spectroscopic Methods for Ceftriaxone This table is interactive. Click on the headers to sort.
| Method | Wavelength/Peak | Linearity Range | Limit of Detection (LOD) | Application | Reference |
|---|---|---|---|---|---|
| UV-Vis | 274 nm | 16-48 mg/mL | 2.57 µg/mL | Polymeric Microneedles | researchgate.net |
| UV-Vis | 241 nm | 2-18 µg/mL | Not specified | Nanoparticle Formulations | derpharmachemica.comderpharmachemica.com |
| UV-Vis (Azo-coupling) | 490 nm | 3-50 µg/mL | 0.482 µg/mL | Pharmaceuticals | rdd.edu.iqresearchgate.net |
| SERS | 1356 cm⁻¹ | Not specified | 20 µg/mL | Blood Plasma | mdpi.com |
Electrochemical Methods for this compound Detection and Redox Behavior Studies
Electrochemical techniques, particularly cyclic voltammetry (CV), provide valuable insights into the redox (reduction-oxidation) behavior of this compound and form the basis for sensitive analytical sensors.
Cyclic voltammetry studies on platinum or palladium electrodes reveal that ceftriaxone's electrochemical stability and behavior are significantly influenced by the surrounding electrolyte composition. mdpi.comresearchgate.net For instance, the presence of different halide ions (F⁻, Cl⁻, Br⁻, I⁻) leads to distinct changes in the cyclic voltammograms, indicating specific interactions and, in some cases, electro-degradation of the ceftriaxone molecule. mdpi.com The interaction of ceftriaxone with metal ions such as Ca(II), Sr(II), and Co(II) can also be investigated using CV. researchgate.netcivilica.com The formation of complexes is indicated by shifts in the peak potentials and a decrease in limiting currents, allowing for the study of complexation behavior. researchgate.net
Building on these electrochemical properties, various sensors have been developed for the quantitative determination of ceftriaxone. A sensor using a glassy carbon electrode modified with a chromium-based metal-organic framework (MOF) and β-cyclodextrin demonstrated high sensitivity for ceftriaxone, with an oxidation peak at +845 mV. hhu.de This sensor achieved a low detection limit of 0.34 µM. hhu.de Another approach utilized a copper hexacyanoferrate nanostructure on a pencil graphite (B72142) electrode, which showed excellent electrocatalytic activity towards the oxidation of ceftriaxone, enabling its determination in pharmaceutical samples with a detection limit of 0.54 µM. rsc.org These methods are advantageous due to their low cost, fast response, and high sensitivity. hhu.dersc.org
Ceftriaxone Disodium Salt in Advanced Drug Delivery Systems Research Pre Clinical and Theoretical
Nanoparticle Encapsulation and Targeted Delivery Strategies for Ceftriaxone (B1232239) Disodium (B8443419) Salt
Nanoparticle-based systems are at the forefront of research to overcome the delivery challenges associated with Ceftriaxone Disodium Salt. nih.gov By encapsulating the drug within nanocarriers, researchers aim to protect it from degradation, control its release profile, and potentially target it to specific sites of infection. nih.gov
Polymeric Nanoparticles for Controlled Release of this compound
Polymeric nanoparticles (PNs) have emerged as a promising strategy for the controlled delivery of this compound. nih.govresearchgate.net These biodegradable and biocompatible nanoparticles can encapsulate the hydrophilic drug, shielding it from enzymatic degradation and enabling a more sustained release. nih.govnih.gov
One area of investigation involves the use of natural polymers like chitosan (B1678972). termedia.pl Chitosan-based nanoparticles have been shown to facilitate the cellular penetration of Ceftriaxone, a significant advantage for treating intracellular pathogens. termedia.pl For instance, Ceftriaxone Sodium-loaded chitosan nanoparticles have demonstrated enhanced antibacterial activity against intracellular Salmonella typhimurium in pre-clinical models. nih.gov The nanoparticles are typically prepared using methods like ionic gelation, with chitosan acting as the polymer and agents like sodium tripolyphosphate as the cross-linker. researchgate.netresearchgate.net
Another approach utilizes copolymeric nanoparticles. A study focusing on the delivery of hydrophilic drugs like Ceftriaxone employed a double emulsion technique to encapsulate it within poly (ε‐caprolactone)‐poly (ethylene glycol)‐poly (ε‐caprolactone) (PCL‐PEG‐PCL) nanoparticles. nih.gov This method aims to improve the drug's bioavailability and provide a controlled release. nih.gov
Research has also explored the combination of Ceftriaxone with other bioactive compounds within a single nanoparticle formulation. For example, a study developed polymeric nanoparticles composed of chitosan and hydroxypropylmethylcellulose (B13716658) to co-deliver Ceftriaxone and an extract of Schinopsis brasiliensis. nih.gov This combination demonstrated enhanced antibacterial activity against multiresistant enterobacteria, suggesting a synergistic effect facilitated by the nanoparticle delivery system. nih.gov
The table below summarizes key findings from pre-clinical research on polymeric nanoparticles for this compound delivery.
| Nanoparticle System | Key Findings in Pre-clinical Models | Reference |
| Chitosan-based nanoparticles | Enhanced cellular penetration and activity against intracellular Salmonella typhimurium. | nih.govtermedia.pl |
| PCL-PEG-PCL nanoparticles | Encapsulation of hydrophilic Ceftriaxone using a double emulsion technique for controlled delivery. | nih.gov |
| Chitosan and hydroxypropylmethylcellulose nanoparticles | Co-delivery of Ceftriaxone and Schinopsis brasiliensis extract showed improved activity against resistant bacteria. | nih.gov |
Liposomal and Micellar Formulations for this compound Research
Liposomal and micellar formulations represent another significant avenue of research for improving the delivery of this compound. These lipid-based nanocarriers offer advantages in terms of biocompatibility and the ability to encapsulate both hydrophilic and hydrophobic compounds.
Liposomal Formulations:
Liposomes are vesicular structures composed of lipid bilayers that can encapsulate aqueous drugs like Ceftriaxone within their core. Research has demonstrated the potential of liposomal encapsulation to enhance the delivery of Ceftriaxone. For example, cationic liposomal formulations of Ceftriaxone have been investigated for non-invasive trans-tympanic delivery in chinchilla models for otitis media therapy. nih.gov These liposomes, with a size of approximately 100 nm, showed a significant increase in drug delivery efficiency to the middle ear compared to the free drug solution. nih.gov Specifically, liposomal Ceftriaxone demonstrated a ~658-fold increase in delivery to the middle ear. nih.gov
In vitro release studies of these liposomal formulations have shown a temperature-dependent release pattern. At 37°C, a rapid release was observed, with over 90% of the ceftriaxone released within 8-16 hours, while at 4°C, the release was substantially slower, indicating the stability of the formulation under storage conditions. nih.gov Furthermore, liposomal formulations designed for pulmonary delivery have also been developed and characterized, showing promising aerosolization properties and prolonged drug release over 48 hours. mdpi.com
Micellar Formulations:
Micellar systems, formed by the self-assembly of amphiphilic molecules in aqueous solutions, have been explored to enhance the intestinal absorption of poorly permeable drugs like Ceftriaxone Sodium. scholarsresearchlibrary.comscholarsresearchlibrary.com One study investigated the use of mixed micelles composed of Polyoxyethylene (20) Cetyl Ether (Brij 58) and Oleic Acid as peroral absorption enhancers. scholarsresearchlibrary.comscholarsresearchlibrary.com The formation of these mixed micelles was found to significantly increase the partition coefficient of Ceftriaxone Sodium in an n-octanol/water system, suggesting improved lipophilicity. scholarsresearchlibrary.com In vitro transport studies using excised animal intestinal membrane confirmed enhanced drug permeation with the micellar formulation. scholarsresearchlibrary.com The optimal effect was observed with a combination of Brij 58 and oleic acid, indicating a synergistic enhancement of absorption. scholarsresearchlibrary.com
The following table summarizes key research findings on liposomal and micellar formulations of this compound.
| Formulation Type | Key Research Findings | Reference |
| Cationic Liposomes | ~658-fold increase in drug delivery to the middle ear in chinchilla models. Temperature-dependent drug release. | nih.gov |
| Inhaled Liposomes | Promising fine particle fraction (47-62%) and prolonged drug release up to 48 hours. | mdpi.com |
| Mixed Micelles (Brij 58 & Oleic Acid) | Significant improvement in the partition coefficient and enhanced in vitro permeation through animal intestinal membrane. | scholarsresearchlibrary.comscholarsresearchlibrary.com |
Microencapsulation and Hydrogel Systems for Sustained Release of this compound
Microencapsulation and hydrogel-based systems are being actively investigated as platforms to achieve sustained release of this compound, thereby aiming to improve its therapeutic index and patient compliance. researchgate.netjournalagent.com These approaches focus on creating biodegradable matrices that can release the drug in a controlled manner over an extended period. nih.gov
Biodegradable Polymer Matrix Development for this compound
The development of biodegradable polymer matrices is central to microencapsulation and hydrogel strategies for this compound delivery. journalagent.comnih.gov Natural polymers such as alginate, chitosan, and dextrin (B1630399) are frequently employed due to their biocompatibility and biodegradability. nih.govnih.gov
Microencapsulation:
Microencapsulation involves entrapping the drug within a polymeric shell. One study focused on formulating Ceftriaxone into biodegradable microparticles composed of a starch and sodium alginate blend, using glutaraldehyde (B144438) as a cross-linking agent. researchgate.net The resulting spherical microparticles demonstrated pH-sensitive release, with less than 20% of the drug released in acidic conditions (pH 1.2) and up to 85% release at pH 7.4, suggesting potential for oral delivery with release in the intestine. researchgate.netresearchgate.net
Another approach utilized ionotropic gelation to create calcium alginate beads for the intestinal delivery of Ceftriaxone Sodium. nih.gov By incorporating drug release modifiers like sodium carboxymethylcellulose and coating the beads with cellulose (B213188) acetate (B1210297) phthalate, a sustained release profile was achieved. The entrapment efficiency of the optimized formulation was found to be 75 ± 5%. nih.gov
Hydrogel Systems:
Hydrogels, which are three-dimensional networks of hydrophilic polymers, can absorb large amounts of water or biological fluids and are excellent candidates for controlled drug release. frontiersin.orgresearchgate.net Research has explored the development of pH-sensitive hydrogels based on a polyelectrolyte complex of chitosan, sodium alginate, and polyethylene (B3416737) glycol (PEG). researchgate.net These hydrogels showed a controlled release of Ceftriaxone in simulated intestinal fluid (SIF) and phosphate-buffered saline (PBS). researchgate.net
Another study developed biocompatible hydrogels composed of dextrin, sodium alginate, and polyvinyl alcohol (PVA). nih.gov These hydrogels, loaded with Ceftriaxone Sodium, demonstrated consistent drug release in SIF and PBS and exhibited promising antimicrobial activity. nih.gov Similarly, multilayer polymeric films made from chitosan, gelatin, and alginate have been prepared via a solvent casting method for the controlled release of Ceftriaxone Sodium. journalagent.com The physical entrapment of the drug was enhanced by the polyelectrolyte complex formed between chitosan and alginate. journalagent.com
The table below presents data from studies on biodegradable polymer matrices for this compound.
| Polymer Matrix System | Polymers Used | Key Findings | Reference |
| Microparticles | Starch, Sodium Alginate | pH-sensitive release with up to 85% drug release at pH 7.4. | researchgate.netresearchgate.net |
| Alginate Beads | Sodium Alginate, Sodium Carboxymethylcellulose | 75 ± 5% drug entrapment efficiency and sustained release in simulated intestinal fluid. | nih.gov |
| pH-sensitive Hydrogel | Chitosan, Sodium Alginate, PEG | Controlled drug release in simulated intestinal and phosphate-buffered saline. | researchgate.net |
| Biocompatible Hydrogel | Dextrin, Sodium Alginate, PVA | Consistent drug release and promising antimicrobial activity. | nih.gov |
| Multilayer Polymeric Film | Chitosan, Gelatin, Alginate | Enhanced drug entrapment due to polyelectrolyte complex formation. | journalagent.com |
Innovative Strategies for Enhanced this compound Bioavailability in Research Models
Given that Ceftriaxone is typically administered via injection due to its poor absorption through non-parenteral routes, a significant area of pre-clinical research focuses on innovative strategies to enhance its bioavailability. nih.govresearchgate.net These studies primarily explore the use of absorption enhancers to enable less invasive administration methods. nih.gov
Exploration of Absorption Enhancers for Non-Invasive this compound Administration in Animal Studies
The exploration of absorption enhancers is a key strategy in pre-clinical animal studies aiming to develop non-invasive formulations of Ceftriaxone. nih.govnih.gov These enhancers are compounds that can transiently increase the permeability of biological membranes, thereby facilitating the absorption of drugs that are otherwise poorly absorbed. scholarsresearchlibrary.com
A significant body of research has focused on the rectal administration of Ceftriaxone, as this route can bypass the harsh environment of the upper gastrointestinal tract and first-pass metabolism in the liver. nih.govresearchgate.net Pre-clinical studies in rabbits and baboons have demonstrated the feasibility of this approach when Ceftriaxone is co-administered with certain absorption enhancers. nih.gov
In rabbit models, various absorption enhancers have been screened. Without any enhancer, the rectal bioavailability of Ceftriaxone was a mere 4.5%. However, with the inclusion of enhancers, some formulations achieved an absolute rectal bioavailability greater than 30%. nih.gov Notably, Caprylic acid and Sodium glycocholate with Capmul MCM-90 resulted in the highest bioavailability, exceeding 50%. nih.gov
Studies in baboons further optimized the use of bile salts as absorption enhancers. Six different bile salts were evaluated in suppository formulations. The results indicated that most bile salts improved bioavailability compared to a control formulation, which showed less than 4% bioavailability. nih.govresearchgate.net A human bile salt, chenodeoxycholate sodium salt (Na-CDC), was identified as a particularly effective enhancer. nih.govnih.gov In human subjects, a formulation containing Na-CDC resulted in a rectal absorption of 24% for Ceftriaxone. researchgate.netnih.gov
The table below details the findings from pre-clinical animal studies on absorption enhancers for Ceftriaxone.
| Animal Model | Administration Route | Absorption Enhancer(s) | Key Bioavailability Findings | Reference |
| Rabbit | Rectal | None | 4.5% absolute bioavailability | nih.gov |
| Rabbit | Rectal | Caprylic acid and Na-glycocholate with Capmul MCM-90 | >50% absolute bioavailability | nih.gov |
| Rabbit | Rectal | Sodium glycocholate | 39% absolute bioavailability | nih.gov |
| Baboon | Rectal | Various bile salts (e.g., glycocholate, deoxycholate) | Improved bioavailability over control (<4%) | nih.govresearchgate.net |
Environmental Fate, Degradation, and Ecotoxicological Impact of Ceftriaxone Disodium Salt
Photodegradation and Hydrolysis Pathways of Ceftriaxone (B1232239) Disodium (B8443419) Salt in Aquatic Environments
In aquatic systems, the persistence of Ceftriaxone Disodium Salt is influenced by abiotic degradation processes, primarily photodegradation (breakdown by light) and hydrolysis (breakdown by water). The stability of the ceftriaxone molecule is dependent on factors such as pH, temperature, and light exposure. researchgate.netirb.hr
The transformation of ceftriaxone through hydrolysis and photolysis leads to the formation of various degradation products. Advanced analytical techniques, such as Ultra-High-Performance Liquid Chromatography combined with Mass Spectrometry (UHPLC-LTQ OrbiTrap MS), have been utilized to identify the structures of these intermediates. nih.gov Research indicates that the primary degradation pathway involves the cleavage of the β-lactam ring, which results in a complete loss of the compound's antibiotic activity. fass.sefass.se
Toxicity assessments of the resulting intermediates from hydrolysis have been conducted on selected cell lines. These studies have shown that the degradation products generally exert only mild effects on cell growth, suggesting a reduction in toxicity compared to the parent compound. nih.gov In another study focusing on photocatalytic degradation with Titanium dioxide (TiO2) nanoparticles, the resulting simpler compounds were found to be non-toxic to Escherichia coli. uinjkt.ac.id
The rate of ceftriaxone degradation is highly dependent on environmental conditions. Hydrolysis, the chemical breakdown in water, is significantly influenced by both temperature and pH. irb.hrfass.se In dark conditions, the half-life (t½) of ceftriaxone decreases as the temperature rises. fass.sefass.se The pH of the water also plays a crucial role; hydrolysis is faster at both acidic and alkaline pH values compared to neutral conditions. fass.sefass.se For instance, at 20°C, the hydrolysis half-life can range from 8.9 hours at a pH of 5.0 to 36 days at a pH of 6.8. fass.sefass.se
Photodegradation is another key transformation pathway. Direct photolysis from simulated solar radiation is a relatively slow process. researchgate.netnih.gov However, under specific light conditions, such as UVA-B radiation, degradation can be rapid, with one study reporting 95.6% removal after 60 minutes. researchgate.netnih.gov The efficiency of photodegradation can be significantly enhanced by the presence of photosensitizers or through advanced oxidation processes (AOPs). For example, a solar/H₂O₂ treatment was found to be more effective than direct solar photolysis alone. researchgate.netnih.gov
Table 1: Abiotic Degradation Kinetics of Ceftriaxone This table summarizes the half-life of ceftriaxone under various abiotic conditions based on available research data.
| Degradation Process | Condition | Half-Life (t½) / % Removal | Source(s) |
| Hydrolysis | 4°C, in the dark | 61 days | fass.sefass.se |
| 15°C, in the dark | 11 days | fass.sefass.se | |
| 20°C, in the dark | 5 days | fass.sefass.se | |
| 20°C, pH 5.0 | 8.9 hours | fass.sefass.se | |
| 20°C, pH 6.2 | 18 days | fass.sefass.se | |
| 20°C, pH 6.8 | 36 days | fass.sefass.se | |
| 20°C, pH 7.4 | 32 days | fass.sefass.se | |
| Photodegradation | 20°C, light | 4 days | fass.sefass.se |
| UVA-B Radiation | 95.6% removal in 60 min | researchgate.netnih.gov | |
| Solar Radiation | 3.2% removal in 60 min | researchgate.netnih.gov | |
| Solar/H₂O₂ (90 mM) | 66.8% removal in 60 min | researchgate.netnih.gov |
Identification and Toxicity Assessment of this compound Degradation Products
Biodegradation of this compound in Soil and Water Systems
Biodegradation involves the breakdown of organic substances by microorganisms and is a crucial process for eliminating antibiotics from the environment. The effectiveness of this process for ceftriaxone depends on the microbial communities present and the specific environmental conditions.
The biotransformation of ceftriaxone is primarily driven by the enzymatic activity of microorganisms. A key mechanism is the cleavage of the β-lactam ring, a reaction catalyzed by β-lactamase enzymes, which effectively neutralizes the antibiotic's function. fass.sefass.seeuropa.eu Studies on wastewater microbial communities have revealed that these biotransformations are often carried out by enzymes bound within the extracellular polymeric substances (EPS) of microbial biofilms, rather than by free, soluble enzymes. nih.gov
Specific microorganisms have been identified for their ability to degrade ceftriaxone. The bacterium Achromobacter xylosoxidans, isolated from a contaminated site, has shown the capacity to biotransform the antibiotic. researchgate.net Furthermore, research has demonstrated that genetically engineered Pseudomonas putida, designed to produce the enzyme catechol 2,3-dioxygenase, can significantly degrade ceftriaxone in soil. researchgate.netmdpi.comtandfonline.com In one study, this engineered bacterium degraded 69.53% of the ceftriaxone in a spiked soil sample. tandfonline.com This highlights the potential of specific enzymatic pathways, such as those involving dioxygenases, in the bioremediation of cephalosporin-contaminated environments. researchgate.nettandfonline.com
Standardized laboratory tests are used to classify the biodegradability of chemical substances. "Ready biodegradability" refers to the ability of a substance to undergo rapid and ultimate degradation in an aerobic aqueous medium under stringent test conditions (e.g., OECD 301 series). "Inherent biodegradability" refers to a substance's potential to biodegrade in any test, suggesting it will not persist indefinitely in the environment (e.g., OECD 302 series). geyseco.es
Based on these standard tests, this compound is classified as neither readily nor inherently biodegradable. fass.sefass.se Studies have shown very low levels of mineralization, with one test reporting only 3% biodegradation after 28 days (OECD 301 D) and another showing 0% (OECD 302 C). fass.se
However, in more complex and microbially active environments like sewage sludge, the outcome is different. A simulation test for biodegradation in activated sludge (OECD 314 B) demonstrated that ceftriaxone undergoes fast primary degradation, with a degradation half-life (DegT50) of just 0.43 days. fass.sefass.se This rapid primary degradation, which involves the cleavage of the beta-lactam ring, leads to the loss of antibiotic activity, even though the molecule is not fully mineralized to carbon dioxide and water. fass.sefass.se
Table 2: Standard Biodegradability Assessment of this compound This table presents results from standardized OECD tests for biodegradability.
| Test Type (Guideline) | Classification | Result | Interpretation | Source(s) |
| Ready Biodegradability (OECD 301 D) | Ready | 3% after 28 days | Not readily biodegradable | fass.se |
| Inherent Biodegradability (OECD 302 C) | Inherent | 0% after 28 days | Not inherently biodegradable | fass.se |
| Biodegradation in Activated Sludge (OECD 314 B) | Environmental Simulation | DegT50 (primary degradation) = 0.43 days | Fast primary degradation with loss of antibiotic activity | fass.sefass.se |
Microbial Communities and Enzymatic Pathways Involved in this compound Biotransformation
Sorption and Leaching Behavior of this compound in Environmental Matrices
The mobility and bioavailability of ceftriaxone in the environment are governed by its tendency to adsorb (bind) to solid particles, such as soil and sediment. Sorption processes can significantly reduce the concentration of the antibiotic in the aqueous phase, thereby limiting its transport (leaching) and its direct impact on aquatic organisms and soil microbiota. mdpi.com
Research indicates that ceftriaxone exhibits a strong affinity for soil minerals, which can reduce its bioavailability and subsequent antimicrobial activity in the soil environment. mdpi.com The binding of antibiotics to soil particles is a critical factor in their environmental fate, as it can sequester the compound, making it less available for degradation or uptake by organisms. mdpi.comacs.org Consequently, while a portion of ceftriaxone may be transported through the soil profile, a significant fraction is expected to remain bound to the soil matrix, limiting its potential to leach into groundwater. umweltbundesamt.de The properties of the soil, such as organic carbon content and pH, are known to be influential factors in the sorption behavior of antibiotics. frontierspartnerships.org
Ecologically Relevant Concentrations and Effects of this compound on Non-Target Microorganisms in Environmental Settings
The presence of this compound in the environment, even at low concentrations, can exert selective pressure on microbial communities and affect non-target organisms. nih.govumweltbundesamt.de The determination of ecologically relevant concentrations, such as the Predicted No-Effect Concentration (PNEC), is essential for environmental risk assessment. roche.comeuropa.eu
The PNEC for the aquatic environment has been calculated based on chronic toxicity data. The lowest chronic effective concentration (EC10) observed was 3.31 µg/L for the 72-hour growth rate inhibition of the cyanobacterium Anabaena flos-aquae. roche.comfass.se Applying an assessment factor of 10, a PNEC for the environment (PNECenv) of 0.331 µg/L has been derived. roche.com In the context of antimicrobial resistance (AMR), a PNEC to prevent the selection of resistant microbes (PNECmic) has been proposed to be 0.03 µg/L. roche.com
The following table summarizes some of the observed ecologically relevant concentrations and their effects on various non-target microorganisms.
| Organism | Organism Type | Endpoint | Concentration | Observed Effect | Source |
|---|---|---|---|---|---|
| Anabaena flos-aquae | Cyanobacterium | 72h EC10 (Growth Rate) | 0.00331 mg/L (3.31 µg/L) | 10% inhibition of growth rate | roche.comfass.sefass.se |
| Anabaena flos-aquae | Cyanobacterium | 72h ErC50 (Growth Rate) | 0.0061 mg/L (6.1 µg/L) | 50% inhibition of growth rate | fass.sefass.se |
| Synechococcus leopoliensis | Cyanobacterium | 72h ErC50 (Growth Rate) | 0.586 mg/L | 50% inhibition of growth rate | fass.sefass.se |
| Raphidocelis subcapitata | Green Alga | 72h ErC50 (Growth Rate) | >100 mg/L | No significant effect observed | fass.sefass.se |
| Daphnia magna | Crustacean | 48h EC50 (Immobilization) | >100 mg/L | No significant effect observed | fass.sefass.se |
| Soil Microbiota | Bacteria/Fungi | Functional Profile | 1 mg/kg and 10 mg/kg | Minimal influence on the functional profile | mdpi.comresearchgate.net |
| Lactuca sativa (Lettuce) | Plant | Fresh Weight Reduction | 250 mg/L | Significant reduction in fresh weight | nih.gov |
| Staphylococcus aureus (Multi-drug resistant) | Bacterium | Minimum Inhibitory Concentration (MIC) | 8 µg/mL to 256 µg/mL | Inhibition of growth | nih.gov |
Interdisciplinary Applications and Future Research Directions for Ceftriaxone Disodium Salt
Ceftriaxone (B1232239) Disodium (B8443419) Salt in Neuropharmacology Research: Glutamate (B1630785) Transporter Modulation
The neuroprotective effects of ceftriaxone disodium salt are primarily attributed to its ability to modulate glutamate transporters, specifically the excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter-1 (GLT-1) in rodents. rndsystems.comtocris.comgoogle.com Dysregulation of glutamate, the primary excitatory neurotransmitter in the central nervous system, can lead to excitotoxicity, a process implicated in the pathophysiology of numerous neurological disorders. nih.govnih.gov
Mechanism of this compound-Induced EAAT2 Expression and Glutamate Uptake In Vitro and in Animal Models
Research has shown that ceftriaxone stimulates the expression and activity of EAAT2/GLT-1. tocris.comnih.gov In primary human fetal astrocytes, ceftriaxone was found to increase EAAT2 transcription through the nuclear factor-κB (NF-κB) signaling pathway. nih.govnih.gov This mechanism involves the promotion of the nuclear translocation of the p65 subunit of NF-κB, which then binds to a specific site on the EAAT2 promoter, leading to enhanced gene expression. nih.govnih.gov Furthermore, studies using primary human fetal astrocytes have demonstrated that ceftriaxone-induced glutamate uptake is directly mediated by EAAT2, as the effect was nullified by EAAT2-specific small interference RNA. nih.govnih.gov
In animal models, administration of ceftriaxone has been shown to increase the protein levels of GLT-1 in the brain. frontiersin.org This upregulation of GLT-1 is associated with a significant increase in glutamate uptake capacity. nih.gov For instance, in a rat model of Parkinson's disease, ceftriaxone treatment led to a roughly 30% increase in glutamate uptake in the lesioned striatum compared to controls. nih.gov Similarly, in a mouse model of Huntington's disease, ceftriaxone treatment significantly increased glutamate uptake in both wild-type (24% increase) and transgenic mice (22% increase). nih.gov These findings from both in vitro and in vivo studies provide a clear mechanism for the neuroprotective effects of ceftriaxone, centered on the enhancement of glutamate clearance from the synaptic cleft.
Neuroprotective Effects of this compound in Pre-clinical Models of Neurological Disorders (e.g., Ischemia, ALS)
The ability of ceftriaxone to enhance glutamate uptake has translated into significant neuroprotective effects in various pre-clinical models of neurological disorders.
Ischemia: In animal models of brain ischemia, pre-treatment with ceftriaxone has been shown to reduce infarct volume and neuronal death. frontiersin.orgfrontiersin.org This protective effect is linked to the upregulation of GLT-1 expression and subsequent increased glutamate uptake. frontiersin.orgnih.gov Studies have demonstrated that inhibiting GLT-1 activity, either through a blocker like dihydrokainic acid or with antisense oligodeoxynucleotides, negates the neuroprotective effects of ceftriaxone, highlighting the critical role of this transporter. frontiersin.orgnih.gov
Amyotrophic Lateral Sclerosis (ALS): In animal models of ALS, a disease characterized by the progressive loss of motor neurons, ceftriaxone has shown promise. nih.gov Research indicates that the expression of EAAT2 is reduced in ALS patients and animal models. nih.gov Ceftriaxone treatment in ALS mouse models has been found to increase GLT-1 expression, delay disease progression, and prolong survival. nih.gov While preclinical results were promising, a large-scale phase 3 clinical trial in human ALS patients did not show a significant difference in survival between the ceftriaxone and placebo groups. nih.govresearchgate.net
| Neurological Disorder Model | Key Findings | Associated Mechanism |
|---|---|---|
| Ischemia (Animal Models) | Reduced infarct volume and neuronal death. frontiersin.orgfrontiersin.org | Upregulation of GLT-1 expression and increased glutamate uptake. frontiersin.orgnih.gov |
| Amyotrophic Lateral Sclerosis (ALS) (Animal Models) | Delayed disease progression and prolonged survival. nih.gov | Increased GLT-1/EAAT2 expression. nih.gov |
| Parkinson's Disease (Animal Models) | Attenuated loss of tyrosine hydroxylase and reduced motor deficits. nih.govnih.gov | Increased GLT-1 expression and glutamate uptake. nih.gov |
| Huntington's Disease (Animal Models) | Attenuated behavioral signs and reversed glutamate uptake deficit. nih.gov | Increased functional expression of GLT-1. nih.gov |
| Alzheimer's Disease (Mouse Model) | Reduced Aβ burden and neuroinflammatory response. nih.gov | Modulation of amyloid-beta metabolism and anti-inflammatory effects. nih.gov |
Application of this compound in Biosensor Development for Environmental or Research Monitoring
Beyond its neuropharmacological applications, this compound is finding utility in the development of biosensors for monitoring purposes. The presence of antibiotics like ceftriaxone in wastewater is a growing environmental concern, necessitating sensitive and reliable detection methods. mdpi.com
Researchers have successfully developed novel potentiometric sensors for the determination of ceftriaxone sodium. These sensors, based on plasticized PVC matrix membranes, can detect ceftriaxone at micromolar concentrations and offer advantages such as fast response times and selectivity over other cephalosporins. Furthermore, surface-enhanced Raman spectroscopy (SERS) has been employed for the detection of ceftriaxone in biological fluids like blood plasma. mdpi.com By using a methanol-based protein precipitation method to reduce interference, researchers were able to detect ceftriaxone at clinically relevant concentrations. mdpi.com Other innovative approaches include the development of highly luminous efficiency biosensors and integrated electrochemiluminescence microfluidic devices for detecting ultra-low concentrations of ceftriaxone. researchgate.net These advancements in biosensor technology are crucial for both environmental monitoring of antibiotic residues and for clinical applications requiring precise therapeutic drug monitoring.
High-Throughput Screening Methodologies for Novel this compound Interactions and Resistance Modulators
High-throughput screening (HTS) is a powerful tool in drug discovery, enabling the rapid screening of large libraries of compounds for biological activity. mdpi.com In the context of ceftriaxone, HTS can be employed to identify novel interacting partners and compounds that can modulate resistance to this antibiotic.
HTS assays can be designed to screen for molecules that either enhance the desired effects of ceftriaxone, such as its ability to upregulate EAAT2, or counteract the mechanisms of bacterial resistance. For example, a screen could identify small molecules that work synergistically with ceftriaxone to overcome beta-lactamase-mediated resistance. HTS has been successfully used to screen for inhibitors of various cellular processes and can be adapted to investigate the complex interactions of ceftriaxone. nih.govnih.gov The development of robust and reproducible HTS assays is crucial for identifying new therapeutic strategies involving ceftriaxone.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Resistance Research
The rise of "omics" technologies—genomics, proteomics, and metabolomics—provides a systems-level approach to understanding the complex mechanisms of antibiotic resistance. Integrating these technologies is crucial for elucidating the multifaceted ways in which bacteria develop resistance to ceftriaxone.
Genomics: Can identify genetic mutations and the acquisition of resistance genes (e.g., those encoding beta-lactamases) that confer resistance to ceftriaxone.
Proteomics: Allows for the large-scale analysis of protein expression changes in bacteria upon exposure to ceftriaxone. This can reveal alterations in the levels of penicillin-binding proteins (the primary targets of ceftriaxone), efflux pumps, or other proteins involved in resistance. scbt.com
Metabolomics: Studies the global changes in the metabolic profile of bacteria in response to ceftriaxone treatment. This can uncover metabolic pathways that are altered to circumvent the antibiotic's effects.
By integrating data from these different omics platforms, researchers can construct a comprehensive picture of the molecular landscape of ceftriaxone resistance. This integrated approach is essential for identifying novel drug targets and developing strategies to combat the growing threat of antibiotic-resistant bacteria.
This compound in Materials Science Research (e.g., Development of Antimicrobial Surfaces for Laboratory Equipment)
The antimicrobial properties of this compound are being explored in the field of materials science for the development of surfaces that can inhibit bacterial growth. This has significant implications for laboratory and medical settings where preventing contamination is critical.
One approach involves incorporating ceftriaxone into various materials to create antimicrobial coatings. For example, researchers have prepared metal complexes of ceftriaxone to enhance its stability and activity. researchgate.net Another innovative strategy is the development of nanohybrids, such as graphene oxide-based nanocomplexes containing ceftriaxone, which have demonstrated strong bactericidal activity against common pathogens. researchgate.net These materials could potentially be used to coat laboratory equipment, medical devices, and other surfaces to reduce the risk of bacterial contamination and biofilm formation. Further research in this area could lead to the development of a new generation of antimicrobial materials with broad applications.
Future Perspectives in this compound Research
The trajectory of ceftriaxone research points toward several key areas of investigation that could redefine its therapeutic landscape. These include a deeper exploration of its neuroprotective mechanisms, the expansion of its use in cancer treatment, the development of innovative strategies to combat antimicrobial resistance, and a new focus on its interaction with the gut-brain axis.
Elucidating Complex Neuroprotective Mechanisms
A significant body of preclinical evidence has demonstrated the neuroprotective properties of ceftriaxone in various models of neurological disorders, including Alzheimer's disease, Parkinson's disease, Huntington's disease, ischemic stroke, and traumatic brain injury. scienceopen.comfrontiersin.org This protective effect has been largely credited to its ability to increase the expression and activity of the glutamate transporter 1 (GLT-1), which helps reduce the excitotoxic effects of excess glutamate in the brain. frontiersin.orgnih.govneupsykey.comrndsystems.com
However, recent findings suggest the story is more complex, as increased GLT-1 expression does not always correlate with a faster rate of glutamate clearance. frontiersin.orgfrontiersin.org This indicates that other mechanisms are likely involved. Future research is expected to focus on:
Non-GLT-1-Mediated Effects: Investigating how ceftriaxone influences other pathological processes, such as neuroinflammation, oxidative stress, and the aggregation of toxic proteins like amyloid-β. frontiersin.orgnih.govresearchgate.net
Cell-Specific Actions: Differentiating the compound's effects on various GLT-1 isoforms and its specific impact on different cell types within the central nervous system, such as neurons and astrocytes. frontiersin.org
Clinical Translation: Moving beyond the wealth of promising animal studies to conduct robust clinical trials. frontiersin.orgfrontiersin.org Despite strong preclinical results, a large-scale trial in patients with amyotrophic lateral sclerosis (ALS) did not demonstrate a significant benefit, highlighting the critical need for further clinical investigation to successfully translate these findings to human patients. frontiersin.org
Table 1: Selected Preclinical Studies on Ceftriaxone's Neuroprotective Effects
| Disease Model | Key Findings | Reference(s) |
|---|---|---|
| Alzheimer's Disease | Demonstrated reduction of amyloid-β burden, restoration of cognitive function, and modulation of genes related to amyloid metabolism. | nih.govresearchgate.netnih.gov |
| Parkinson's Disease | Shown to increase GLT-1 expression, reduce the loss of tyrosine hydroxylase, and alleviate motor deficits. | frontiersin.orgnih.govspandidos-publications.com |
| Huntington's Disease | Found to improve behavioral performance and increase the expression of GLT-1. | neupsykey.comfrontiersin.org |
| Ischemic Stroke | Observed to reduce infarct size, enhance neuronal survival, and increase GLT-1 levels. | frontiersin.orgfrontiersin.org |
| Traumatic Brain Injury | Noted to upregulate GLT-1 and mitigate glutamate-induced excitotoxicity. | neupsykey.com |
Expanding Applications in Oncology
A particularly novel area of research is the exploration of ceftriaxone's anticancer properties. mdpi.com Studies have shown that ceftriaxone can inhibit the growth of lung cancer cells by targeting and suppressing Aurora B kinase, a protein essential for cell division. nih.govaacrjournals.org This discovery opens up a new avenue for repurposing this well-established antibiotic.
Future research in this domain should focus on:
Broader Cancer Applications: Assessing whether the antitumor activity of ceftriaxone is effective against other types of cancer.
Identifying New Molecular Targets: Employing methods like kinase profiling to discover other ways ceftriaxone may interfere with cancer cell processes. aacrjournals.org
Combination Therapies: Studying ceftriaxone's potential as an adjunctive therapy to enhance the efficacy of existing cancer treatments.
Table 2: Research Findings on Ceftriaxone in Lung Cancer
| Cell Lines Studied | Primary Mechanism | Key Outcome | Reference(s) |
|---|---|---|---|
| A549, H520, H1650 | Direct binding to and inhibition of Aurora B kinase. | Suppression of anchorage-independent growth and inhibition of tumor growth in animal models. | nih.govaacrjournals.org |
Innovations to Combat Antimicrobial Resistance
A growing concern that threatens the clinical utility of ceftriaxone is the global rise of antibiotic resistance. nih.govmansapublishers.comoup.com A critical focus for future research is the development of strategies to overcome this challenge. Key areas include:
Nanotechnology-Based Delivery: Designing advanced drug delivery systems, such as nanostructured lipid carriers (NLCs) or liposomes, to encapsulate ceftriaxone. nih.govnih.govmdpi.comd-nb.info These technologies can improve the drug's efficacy against resistant bacteria by enhancing its delivery and enabling controlled release. nih.govd-nb.info
Novel Derivatives: Synthesizing new versions of the ceftriaxone molecule to find compounds that can evade bacterial resistance mechanisms, such as the production of β-lactamase enzymes. wiley.com
Vaccine Development: Creating vaccines that target common ceftriaxone-resistant bacterial strains, an approach that could be particularly valuable in areas with high resistance rates. nih.gov
Exploring the Gut-Brain Axis
The influence of the gut microbiome on brain health is a rapidly emerging field. Recent studies have revealed that ceftriaxone can cause significant and lasting disruptions to the gut microbiome. tandfonline.com This has important implications for its use in treating neurological and substance use disorders. Future research will likely investigate how these microbiome changes affect ceftriaxone's therapeutic outcomes and whether these effects can be modulated, for instance, through the co-administration of probiotics. tandfonline.com
Refining Therapeutic Strategies for Substance Use Disorders
Preclinical studies have consistently shown that ceftriaxone can reduce drug-seeking behaviors and withdrawal symptoms associated with substances like cocaine, alcohol, and opioids. nih.govnih.govresearchgate.net This effect is largely attributed to its ability to normalize glutamate levels in the brain's reward circuits by upregulating glutamate transporters such as GLT-1 and xCT. frontiersin.orgmdpi.com Future work will need to pinpoint the optimal timing and context for ceftriaxone treatment, such as during acute withdrawal, and push for clinical trials to confirm these promising preclinical findings in humans. frontiersin.org
Q & A
Q. How can researchers assess the antibacterial efficacy of this compound against multidrug-resistant (MDR) strains?
- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines). Compare ceftriaxone’s activity to its Ca(II) complex, which enhances membrane permeability in Gram-negative bacteria (e.g., E. coli ATCC 25922). Synergy studies with β-lactamase inhibitors (e.g., clavulanic acid) can address resistance mechanisms .
Q. What strategies are effective for synthesizing isotopically labeled ceftriaxone analogs for pharmacokinetic studies?
- Methodological Answer : Incorporate stable isotopes (e.g., ²H, ¹³C) during fermentation or semi-synthetic modification of the cephalosporin core. For example, [¹³C,²H₃]-ceftriaxone disodium salt is synthesized via deuterium exchange at the methylthiotetrazole (MTT) side chain, enabling precise tracking in mass spectrometry-based metabolic studies .
Data Contradiction and Optimization
Q. How should conflicting data on ceftriaxone’s electrochemical properties be addressed in drug formulation studies?
- Methodological Answer : Replicate cyclic voltammetry experiments in standardized buffers (e.g., 0.1 M KCl) to control ionic strength. Compare redox peaks (e.g., oxidation at +0.75 V vs. Ag/AgCl) across studies and correlate with structural analogs (e.g., cefotaxime) to identify substituent-specific effects. Discrepancies may arise from variations in electrode calibration or impurity profiles .
Q. What methodological gaps exist in current assays for ceftriaxone’s protein-binding efficiency?
- Methodological Answer : Most studies focus on HSA, neglecting other plasma proteins (e.g., α₁-acid glycoprotein). Implement equilibrium dialysis or ultrafiltration coupled with LC-MS/MS to quantify unbound fractions in multi-protein systems. Address pH-dependent binding variability (e.g., reduced affinity at acidic pH in renal clearance studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
